Propargyl-PEG3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREICTHRFCQNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG3-amine: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG3-amine is a widely utilized heterobifunctional crosslinker that plays a crucial role in modern drug development and chemical biology. Its unique structure, featuring a terminal alkyne (propargyl group) and a primary amine, connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a powerful tool for covalently linking molecules of interest. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Core Structure and Physicochemical Properties
This compound is characterized by its linear structure comprising three distinct functional units: a propargyl group, a hydrophilic PEG3 linker, and a primary amine. This arrangement allows for orthogonal reactivity, where the two terminal ends can be selectively conjugated to different molecules. The IUPAC name for this compound is 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine.[][]
The propargyl group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the stable ligation to azide-modified molecules.[3][4][5][6] The primary amine is reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (aldehydes and ketones), providing a versatile anchor point for biomolecules or small molecule drugs.[4][5][6][7] The intervening PEG3 linker enhances the solubility and bioavailability of the resulting conjugate.
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Technical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 932741-19-0 | [3][4] |
| Molecular Formula | C₉H₁₇NO₃ | [][4][5] |
| Molecular Weight | 187.24 g/mol | [] |
| IUPAC Name | 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine | [][] |
| Canonical SMILES | C#CCOCCOCCOCCN | [] |
| Purity | Typically >97% or >98% | [][4] |
| Appearance | Colorless Liquid | [][] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [][][4] |
| Storage Conditions | -20°C | [4] |
Applications in Drug Development
This compound is a key building block in several bioconjugation applications, including:
-
PROTAC Synthesis: This is one of the most prominent applications. The linker is used to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[][3][8]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the antibody's specificity to deliver the payload directly to target cells.[6]
-
Peptide and Oligonucleotide Modification: It is used for the PEGylation of peptides and oligonucleotides to improve their pharmacokinetic properties.[9]
-
Surface Modification: The linker can be used to functionalize surfaces of biomedical materials to enhance biocompatibility or to immobilize biomolecules for diagnostic applications.[7]
The functionality of this compound as a PROTAC linker is central to its utility. The resulting PROTAC molecule acts as a molecular bridge, bringing a target protein into close proximity with an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Once polyubiquitinated, the target protein is recognized and degraded by the proteasome, effectively removing it from the cell.
Caption: PROTAC mechanism of action facilitated by a linker.
Experimental Protocols
The dual reactivity of this compound allows for a stepwise conjugation strategy. Below is a generalized workflow for synthesizing a bioconjugate, such as a PROTAC, using this linker.
Step 1: Amine Conjugation (e.g., Amide Bond Formation)
This step involves reacting the amine group of this compound with a molecule containing a carboxylic acid or an activated ester (e.g., NHS ester).
-
Materials:
-
This compound
-
Molecule A (containing a carboxylic acid)
-
Coupling agents (e.g., EDC/NHS or HATU)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary base (e.g., DIPEA)
-
-
Protocol:
-
Dissolve Molecule A in the anhydrous solvent.
-
Add coupling agents (e.g., 1.2 equivalents of EDC and NHS) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture, followed by the base (e.g., 3 equivalents of DIPEA).
-
Allow the reaction to proceed for 2-12 hours at room temperature.
-
Monitor the reaction progress using LC-MS or TLC.
-
Upon completion, purify the product (Propargyl-PEG3-MoleculeA) using reverse-phase HPLC or column chromatography.
-
Step 2: Alkyne Conjugation (CuAAC "Click" Reaction)
This step joins the alkyne-functionalized intermediate from Step 1 with a molecule containing an azide (B81097) group.
-
Materials:
-
Propargyl-PEG3-MoleculeA
-
Molecule B (containing an azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Solvent system (e.g., t-BuOH/H₂O or DMSO)
-
-
Protocol:
-
Dissolve Propargyl-PEG3-MoleculeA and Molecule B (1.1 equivalents) in the chosen solvent system.
-
Prepare fresh solutions of CuSO₄ (0.1 equivalents) and Sodium Ascorbate (0.5 equivalents).
-
Add the Sodium Ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the formation of the triazole-linked final product by LC-MS.
-
Once the reaction is complete, purify the final conjugate using reverse-phase HPLC.
-
Caption: Generalized workflow for bioconjugate synthesis.
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 932741-19-0 | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. This compound|COA [dcchemicals.com]
- 7. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound | Alkynyls | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG3-amine, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic pathway, purification protocols, and characterization of the target molecule.
Introduction
This compound, also known as 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine, is a versatile chemical tool featuring a terminal alkyne group and a primary amine, connected by a hydrophilic triethylene glycol (PEG3) spacer. The propargyl group allows for efficient conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary amine provides a reactive handle for covalent modification with a variety of electrophiles, such as carboxylic acids, activated esters, and isocyanates. This dual functionality makes it an ideal linker for tethering biomolecules, small molecule drugs, or imaging agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Propargyl-PEG3-alcohol. The synthetic route involves the conversion of the terminal hydroxyl group to a good leaving group, followed by nucleophilic substitution with an amine source. A common and effective method is the mesylation of the alcohol followed by a Gabriel synthesis or a direct amination.
Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Propargyl-PEG3-mesylate (Propargyl-PEG3-OMs)
This procedure outlines the conversion of the terminal alcohol to a mesylate, which is a good leaving group for the subsequent nucleophilic substitution.
-
Materials:
-
Propargyl-PEG3-alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
-
Procedure:
-
To a solution of Propargyl-PEG3-alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) at 0 °C (ice bath).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG3-mesylate, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound via Gabriel Synthesis
This step involves the N-alkylation of potassium phthalimide with the previously synthesized mesylate, followed by the liberation of the primary amine.
-
Materials:
-
Propargyl-PEG3-mesylate
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate (B1144303)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the crude Propargyl-PEG3-mesylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add potassium phthalimide (1.1 eq.) to the solution and heat the mixture to 80 °C.
-
Stir the reaction at 80 °C for 12-16 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.
-
To the resulting residue, add ethanol, followed by hydrazine hydrate (1.5 eq.).
-
Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude this compound is a polar compound and may require specific chromatographic conditions for effective purification.
Purification Workflow
A general workflow for the purification of this compound is depicted below.
Caption: General workflow for the purification of this compound.
Experimental Protocol: Column Chromatography
Due to the basic nature of the amine, standard silica (B1680970) gel chromatography can lead to peak tailing and poor separation. To mitigate this, several approaches can be taken:
-
Method A: Basic Alumina Column
-
Stationary Phase: Basic alumina
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Procedure:
-
Dry pack a column with basic alumina.
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the sample onto the column and elute with the gradient mobile phase.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Method B: Amine-Functionalized Silica Column
-
Stationary Phase: Amine-functionalized silica gel
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., 20% to 100% EtOAc in hexanes).
-
Procedure: Follow the general procedure for Method A, substituting the stationary and mobile phases.
-
-
Method C: Silica Gel with Triethylamine Additive
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane containing 1% triethylamine (e.g., 0% to 10% MeOH in DCM with 1% Et3N).
-
Procedure: Follow the general procedure for Method A, using the modified mobile phase. The triethylamine acts as a competing base to minimize interactions with the acidic silanol (B1196071) groups on the silica surface.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data
| Parameter | Typical Value |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (by NMR) | >95% |
| Yield (overall) | 60-80% (typical for this type of synthesis) |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be consistent with the structure of this compound. Expected chemical shifts (δ) are approximately:
-
4.18 (d, 2H, -O-CH₂-C≡CH)
-
3.65-3.55 (m, 8H, -O-CH₂-CH₂-O-)
-
2.85 (t, 2H, -CH₂-NH₂)
-
2.42 (t, 1H, -C≡CH)
-
The amine protons may appear as a broad singlet.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.13.
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of this compound. The described two-step synthesis from Propargyl-PEG3-alcohol is a reliable and scalable route. The purification protocols address the challenges associated with the polar and basic nature of the target compound, offering several effective chromatographic strategies. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this important bifunctional linker.
The Lynchpin of Bioconjugation: A Technical Guide to Propargyl-PEG3-amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation and drug development, the demand for precise, efficient, and biocompatible molecular ligation techniques is paramount. "Click chemistry," a term coined by K.B. Sharpless, encapsulates a suite of reactions that meet these criteria, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. This guide delves into the core mechanism and practical application of a key reagent in this field: Propargyl-PEG3-amine. This heterobifunctional linker, featuring a terminal alkyne (propargyl group), a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a reactive primary amine, serves as a versatile building block for constructing complex biomolecular architectures, from antibody-drug conjugates (ADCs) to PROTACs and sophisticated imaging agents. Its rational design enables the seamless connection of diverse molecular entities with high efficiency and specificity, making it an indispensable tool for researchers at the forefront of chemical biology and medicine.
The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The utility of this compound in click chemistry is fundamentally rooted in the CuAAC reaction. This reaction involves the [3+2] cycloaddition between a terminal alkyne (the propargyl group of our molecule of interest) and an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[][2][3] The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of 1,4 and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and ensures the specific formation of the 1,4-isomer.[]
The catalytic cycle of CuAAC is a well-studied, multi-step process:
-
Formation of Copper-Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne of the propargyl group. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[4][5]
-
Activation of the Azide: The azide-containing molecule then coordinates to the copper center. This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack.
-
Cycloaddition and Formation of a Six-Membered Metallacycle: The terminal nitrogen of the azide attacks the internal carbon of the copper-acetylide, leading to the formation of a six-membered copper metallacycle intermediate.[]
-
Ring Contraction and Product Formation: This intermediate undergoes ring contraction to form a triazolyl-copper derivative.
-
Protonolysis and Catalyst Regeneration: Subsequent protonolysis cleaves the copper-triazole bond, releasing the stable 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, which can then enter another catalytic cycle.[]
The reaction is highly efficient in aqueous buffers over a wide pH range (4-12) and is tolerant of a vast array of functional groups, making it ideal for bioconjugation in complex biological milieu.[]
References
The Strategic Role of the PEG Linker in Propargyl-PEG3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-amine is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a primary amine for amide bond formation, all connected by a three-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive technical overview of the pivotal role of the PEG linker in this compound, detailing its impact on the molecule's physicochemical properties, and its applications in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Functions of the PEG Linker
The polyethylene glycol (PEG) linker in this compound is not merely a spacer; it imparts several crucial properties that are instrumental to its utility in bioconjugation and drug design.
-
Enhanced Solubility: One of the most significant contributions of the PEG linker is the enhancement of aqueous solubility of the molecules it modifies.[1][2] The repeating ethylene (B1197577) glycol units are hydrophilic and can significantly improve the solubility of hydrophobic molecules, which is a common challenge in drug development.[1] This property is particularly critical for PROTACs, which are often large and lipophilic molecules with poor aqueous solubility.[3]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. The hydrophilic and flexible nature of the PEG linker can increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.[2]
-
Biocompatibility and Reduced Immunogenicity: PEG is known for its biocompatibility and low immunogenicity.[4] By incorporating a PEG linker, the resulting bioconjugate is less likely to elicit an immune response, a critical consideration for therapeutic applications.
-
Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of the linker can allow the molecule to adopt conformations that shield its polar surface area, potentially improving cell permeability.[1][5] The optimal PEG linker length for cell permeability often needs to be determined empirically for each specific application.[1][5]
-
Flexible Spacer: The PEG3 linker provides a flexible spacer arm that allows for the optimal orientation of the conjugated molecules. In the context of PROTACs, the linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7]
Physicochemical and Bioconjugation Properties
The utility of this compound is defined by its chemical properties, which are summarized in the tables below. While specific quantitative data for this particular molecule is not always available in the public domain, the provided information is based on data from commercial suppliers and studies on similar short-chain PEGylated molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₃ | [4] |
| Molecular Weight | 187.24 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [8] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [4][9] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [8] |
Table 2: Bioconjugation Reactivity
| Functional Group | Reactive Partner | Reaction Type | Key Features |
| Propargyl (-C≡CH) | Azide (B81097) (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and specific "click" reaction, forms a stable triazole linkage.[10] |
| **Amine (-NH₂) ** | Activated Carboxylic Acids (-COOH), NHS Esters | Amide Bond Formation | Forms a stable amide bond, commonly used for conjugating to proteins and other biomolecules.[9] |
Experimental Protocols
The bifunctional nature of this compound allows for a two-step conjugation strategy, making it a versatile tool for synthesizing complex bioconjugates. Below are detailed protocols for its use in the synthesis of a PROTAC and an Antibody-Drug Conjugate.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC where a target protein ligand containing a carboxylic acid is first coupled to the amine group of this compound, followed by a CuAAC reaction with an azide-containing E3 ligase ligand.
Materials:
-
Target protein ligand with a carboxylic acid group
-
This compound
-
E3 ligase ligand with an azide group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction buffers (e.g., PBS pH 7.4 for CuAAC)
-
Purification system (e.g., HPLC)
Procedure:
Step 1: Amide Coupling of Target Protein Ligand to this compound
-
Activation of Carboxylic Acid: In a dry reaction vessel, dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO. Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation: Add a solution of this compound (1.2 equivalents) in anhydrous DMF or DMSO to the activated target protein ligand. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
Purification: Once the reaction is complete, purify the product (Target Protein Ligand-PEG3-Propargyl) by reverse-phase HPLC.
Step 2: CuAAC "Click" Reaction with E3 Ligase Ligand
-
Reaction Setup: In a reaction vessel, dissolve the purified Target Protein Ligand-PEG3-Propargyl (1 equivalent) and the azide-containing E3 ligase ligand (1.1 equivalents) in a suitable solvent system (e.g., a mixture of DMSO and PBS pH 7.4).
-
Catalyst Preparation: In a separate tube, prepare the copper catalyst solution. Mix CuSO₄ (0.1 equivalents) with THPTA (0.5 equivalents, if used) in water. Then, add a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water. The solution should turn from blue to a faint yellow/colorless, indicating the reduction of Cu(II) to Cu(I).
-
Click Reaction: Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.
-
Incubation: Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently labeled components.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes the conjugation of a cytotoxic drug to an antibody. The antibody is first modified to introduce an azide group, and the drug is functionalized with a carboxylic acid. The drug is then coupled to this compound, and the resulting alkyne-modified drug is conjugated to the azide-modified antibody via CuAAC.
Materials:
-
Antibody
-
Azide-installation reagent (e.g., Azide-PEG-NHS ester)
-
Cytotoxic drug with a carboxylic acid group
-
This compound
-
EDC and NHS
-
Copper(II) sulfate, Sodium ascorbate, and THPTA (optional)
-
Reaction and purification buffers (e.g., PBS)
-
Size-exclusion chromatography (SEC) system
Procedure:
Step 1: Antibody Modification with Azide Groups
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.
-
Azide Installation: Add a molar excess of an azide-installation reagent (e.g., Azide-PEG-NHS ester) to the antibody solution. The molar ratio will depend on the desired degree of labeling and should be optimized.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove the excess azide reagent by SEC or dialysis against PBS.
Step 2: Preparation of Alkyne-Modified Drug
-
Follow Step 1 of the PROTAC synthesis protocol to couple the carboxylic acid-containing cytotoxic drug to this compound.
-
Purify the alkyne-modified drug by HPLC.
Step 3: CuAAC Conjugation of Alkyne-Modified Drug to Azide-Modified Antibody
-
Reaction Setup: In a reaction vessel, combine the azide-modified antibody (1 equivalent) with a molar excess of the purified alkyne-modified drug. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Catalyst Addition: Prepare the copper catalyst as described in Step 2 of the PROTAC synthesis protocol and add it to the antibody-drug mixture.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Purification: Purify the final ADC by SEC to remove unreacted drug and catalyst components.
-
Characterization: Characterize the ADC to determine the DAR, purity, and functional activity.
Visualization of Key Processes
To further illustrate the utility of this compound in modern drug development, the following diagrams, generated using Graphviz (DOT language), depict the general mechanism of action for a PROTAC and a typical workflow for PROTAC synthesis and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The PEG linker in this compound is a multifaceted component that plays a crucial role in the successful design and application of complex bioconjugates. Its ability to enhance solubility, improve pharmacokinetic properties, and provide a flexible spacer for optimal molecular interactions makes it an invaluable tool for researchers in drug discovery and development. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for harnessing the full potential of this compound in the synthesis of next-generation therapeutics. As the field of targeted therapies continues to evolve, the strategic use of well-designed linkers like this compound will undoubtedly remain a cornerstone of innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Design [protocols.io]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Propargyl-PEG3-amine molecular weight and formula
An In-depth Technical Guide to Propargyl-PEG3-amine
This compound is a bifunctional molecule integral to the fields of bioconjugation, drug discovery, and proteomics. Its structure, featuring a terminal alkyne group and a primary amine connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, makes it a versatile tool for researchers. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a key reagent in "click chemistry," a method known for its high efficiency and specificity. The molecular details are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 187.24 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2][3] |
| CAS Number | 932741-19-0 | [1][3] |
| Purity | Typically >95% | [1][3][5] |
| Appearance | Colorless Liquid | [2] |
| Solubility | Water, DMSO, DCM, DMF | [2] |
Applications in Research and Drug Development
The unique structure of this compound allows for its application in several advanced research areas:
-
PROTAC Synthesis: It serves as a flexible linker in the creation of Proteolysis Targeting Chimeras (PROTACs).[2][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1] The PEG linker provides spatial separation between the two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, this compound can be used to link potent cytotoxic drugs to monoclonal antibodies.[5] The alkyne group allows for a stable triazole linkage to an azide-modified antibody or drug via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]
-
Bioconjugation and PEGylation: The amine group can react with various functional groups like carboxylic acids and NHS esters, while the alkyne group is available for click chemistry.[8][9] This dual reactivity makes it a valuable tool for PEGylating proteins, peptides, and other biomolecules, which can improve their solubility, stability, and pharmacokinetic properties.[9]
Experimental Protocols
The primary application of this compound involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Degassed buffer (e.g., phosphate (B84403) buffer)
-
Solvent (e.g., DMSO, DMF, or water)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule and this compound in a suitable solvent. The molar ratio will depend on the specific application.
-
-
Preparation of Catalyst:
-
Prepare a stock solution of CuSO₄ and the chelating ligand. The ligand is crucial for stabilizing the Cu(I) oxidation state and improving reaction efficiency.[4]
-
-
Reaction Initiation:
-
Add the CuSO₄/ligand solution to the mixture of the azide (B81097) and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[4]
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature and can be completed within 1-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using techniques like TLC or LC-MS.
-
Once complete, the product can be purified using standard chromatographic methods.
-
Workflow for PROTAC Synthesis
A common strategy for synthesizing a PROTAC using this compound involves a two-step process:
-
Amide Coupling: The amine group of this compound is reacted with a carboxylic acid on the E3 ligase ligand, forming a stable amide bond.
-
Click Chemistry: The alkyne-functionalized intermediate is then conjugated to the azide-modified target protein ligand via a CuAAC reaction.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC Mechanism of Action.
Experimental Workflow for Bioconjugation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound, 932741-19-0 | BroadPharm [broadpharm.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
Propargyl-PEG3-amine: An In-depth Technical Guide for Bioconjugation Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Propargyl-PEG3-amine, a versatile heterobifunctional linker, for those new to the field of bioconjugation. We will delve into its core properties, detail its applications, and provide practical experimental protocols and visualizations to facilitate its use in your research.
Introduction to this compound
This compound is a chemical tool featuring two distinct reactive groups at either end of a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of two different molecules. The key functional groups are:
-
A primary amine (-NH2): This group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids to form stable amide bonds. This is a common strategy for labeling proteins and other biomolecules.
-
A terminal alkyne (propargyl group): This group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific for forming a stable triazole linkage with an azide-containing molecule.
The integrated PEG3 linker enhances the solubility of the molecule in aqueous solutions and provides a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules.
Core Properties and Specifications
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 932741-19-0 |
| Appearance | Colorless to light yellow liquid or oil |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Purity | Typically >95% |
| Storage | Store at -20°C, desiccated |
Key Applications in Bioconjugation
The dual functionality of this compound makes it a valuable reagent in a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic drug to an antibody. For instance, the amine group can be reacted with an activated carboxylic acid on the drug, and the alkyne group can then be "clicked" onto an azide-modified antibody.
-
PROTACs (Proteolysis Targeting Chimeras): This linker is utilized in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]
-
Fluorescent Labeling and Imaging: A fluorescent dye containing an azide (B81097) group can be attached to a biomolecule that has been modified with this compound, enabling visualization in cellular imaging experiments.
-
Surface Modification: The amine or alkyne group can be used to attach the linker to a solid support, such as a bead or a sensor surface, while the other end remains available for capturing a biomolecule of interest.
Experimental Protocols
Here, we provide detailed methodologies for the two primary types of bioconjugation reactions involving this compound.
Amine-Reactive Conjugation via NHS Ester Chemistry
This protocol describes the conjugation of this compound to a protein via its primary amine reacting with an NHS ester-activated protein.
Materials:
-
This compound
-
NHS ester-activated protein (e.g., an antibody)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the NHS ester-activated protein in PBS at a concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a spin desalting column or by dialysis against PBS.
-
Characterization: The successful conjugation and the degree of labeling can be determined by techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This protocol outlines the "clicking" of an azide-modified molecule onto a biomolecule that has been functionalized with the propargyl group of this compound.
Materials:
-
Propargyl-functionalized biomolecule (from section 4.1)
-
Azide-containing molecule (e.g., a fluorescent dye, biotin, or drug)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Deionized water, DMSO, or a suitable buffer
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the propargyl-functionalized biomolecule in a suitable buffer.
-
Dissolve the azide-containing molecule in DMSO or water to a concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO4 in deionized water.
-
Prepare a 500 mM solution of sodium ascorbate in deionized water (freshly made).
-
Prepare a 100 mM solution of THPTA in deionized water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the propargyl-functionalized biomolecule, a 2-5 fold molar excess of the azide-containing molecule, and the THPTA solution.
-
Initiate the Reaction: Add the CuSO4 solution to the mixture, followed by the sodium ascorbate solution to initiate the click reaction. The final concentrations should typically be around 1-2 mM CuSO4, 5-10 mM sodium ascorbate, and 2-4 mM THPTA.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, protected from light if using a fluorescent azide.
-
Purification: Purify the resulting bioconjugate using size exclusion chromatography, dialysis, or another appropriate method to remove the copper catalyst, excess reagents, and byproducts.
-
Characterization: Analyze the final product by methods such as LC-MS to confirm the successful conjugation and to assess the purity of the sample.
Quantitative Data Presentation
The efficiency of bioconjugation reactions can be assessed by determining the degree of labeling (DOL), which is the average number of linker molecules conjugated to each biomolecule. The following table provides representative data for the conjugation of this compound to an antibody (mAb) as determined by mass spectrometry.
| Reaction Type | Reactant Molar Ratio (Linker:mAb) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| NHS Ester Coupling | 10:1 | 2.5 | 25 |
| NHS Ester Coupling | 20:1 | 4.2 | 21 |
| NHS Ester Coupling | 50:1 | 6.8 | 13.6 |
| CuAAC (Click Chemistry) | 5:1 (Azide:Alkyne-mAb) | >95% Conversion | >95 |
Note: These are example values and the actual DOL and efficiency will depend on the specific protein, reaction conditions, and purification methods.
Visualizations
Experimental Workflow for Antibody-Drug Conjugation
The following diagram illustrates a typical workflow for creating an antibody-drug conjugate using this compound.
Caption: A logical workflow for the synthesis of an ADC using this compound.
Signaling Pathway: HER2-Targeted Drug Delivery
This compound can be a component of an ADC designed to target cancer cells overexpressing the HER2 receptor. The following diagram illustrates the HER2 signaling pathway that is disrupted by such a targeted therapy.
Caption: HER2 signaling pathway and its inhibition by a targeted ADC.
References
The Cornerstone of Bioconjugation: A Technical Guide to Propargyl-PEG3-amine Linkers
For Immediate Release
In the intricate landscape of modern drug development and proteomics, the ability to selectively link molecules is paramount. Propargyl-PEG3-amine, a heterobifunctional linker, has emerged as a critical tool for researchers and scientists, enabling the precise construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth exploration of the fundamental principles governing the use of this compound, offering a technical resource for professionals in drug development and life sciences research.
Core Principles of this compound Linkers
This compound is a molecule designed with two distinct reactive ends connected by a three-unit polyethylene (B3416737) glycol (PEG) chain. This structure provides a versatile platform for bioconjugation, with each component playing a crucial role.
-
The Amine Group (-NH2): This primary amine serves as a nucleophile, readily reacting with electrophilic groups on target molecules. A common strategy involves the reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This reactivity makes the amine group ideal for conjugation to proteins, which typically have abundant lysine (B10760008) residues with primary amine side chains, as well as an N-terminal amine.[1][2][3][4]
-
The Propargyl Group (-C≡CH): The terminal alkyne of the propargyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This highly efficient and specific reaction allows for the covalent linkage of the propargyl-modified molecule to another molecule bearing an azide (B81097) group, forming a stable triazole ring.[5]
-
The PEG3 Spacer: The three-unit polyethylene glycol chain imparts several beneficial properties to the resulting conjugate. It is hydrophilic, which can improve the solubility of hydrophobic molecules and reduce aggregation.[8][9] The flexibility and defined length of the PEG spacer allow for precise spatial control between the conjugated molecules, which is critical for maintaining their biological activity.[10] While longer PEG chains can further enhance pharmacokinetic properties, shorter chains like PEG3 often provide a balance between improved characteristics and maintaining high potency.[11]
Quantitative Data on PEG Linkers in Bioconjugation
The length of the PEG linker is a critical parameter that can be optimized to improve the performance of bioconjugates. The following tables summarize representative data on the impact of PEG linker length on the properties of antibody-drug conjugates (ADCs). While specific data for this compound is not always available, the trends observed with other short-chain PEG linkers provide valuable insights.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Typical Drug-to-Antibody Ratio (DAR) | Key Observations |
| Non-PEGylated | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency. |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.[11] |
| Long-Chain PEG (e.g., PEG8, PEG12, PEG24) | Can achieve high DAR | Enhanced hydrophilicity allows for the attachment of more drug molecules without significant aggregation. |
This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types.[11]
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| Linker Length | Typical IC50 | Key Observations |
| No PEG Linker | Variable | Can be highly potent, but may suffer from poor solubility. |
| Short PEG Linkers (e.g., PEG3, PEG4) | Generally Potent | Provides a balance between improved physicochemical properties and maintaining high cytotoxicity.[11] |
| Long PEG Linkers (e.g., PEG8, PEG12, PEG24) | May show a slight decrease in potency | The increased steric hindrance from a longer PEG chain can sometimes slightly reduce the immediate cytotoxic effect in vitro.[12] |
This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.[11]
Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker Length | Typical Half-Life | Key Observations |
| No PEG Linker | Shorter | More susceptible to clearance from the body. |
| Short PEG Linkers (e.g., PEG3, PEG4) | Moderately extended | Provides a balance between improved pharmacokinetics and potent cytotoxicity.[11] |
| Long PEG Linkers (e.g., PEG8, PEG12, PEG24) | Significantly extended | The increased hydrodynamic size reduces renal clearance, leading to longer circulation times.[12] |
This table illustrates general principles of PEGylation and its impact on pharmacokinetics.[11]
Experimental Protocols
The following are detailed methodologies for the key reactions involved in using this compound linkers.
Protocol for Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol describes the conjugation of a molecule with an NHS ester to the amine group of this compound. A similar principle applies when conjugating an NHS ester-activated this compound to a protein.
Materials:
-
This compound
-
NHS ester-functionalized molecule (e.g., a fluorescent dye or a drug)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the dissolved NHS ester to the this compound solution with gentle stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting Propargyl-PEG3-conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.
-
-
Characterization:
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between a propargyl-functionalized molecule (like the product from the previous protocol) and an azide-functionalized molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional but recommended)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Preparation of Reagents:
-
Dissolve the propargyl- and azide-functionalized molecules in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution (e.g., 50 mM TBTA in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl- and azide-functionalized molecules.
-
If using a ligand, pre-mix the CuSO4 solution with the ligand solution.
-
Add the CuSO4 (with or without ligand) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Purification:
-
Upon completion, purify the final triazole-linked conjugate using appropriate chromatography techniques (e.g., HPLC).
-
-
Characterization:
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.[15]
-
Visualizations of Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes involving this compound linkers.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click reaction ligands | BroadPharm [broadpharm.com]
- 8. adcreview.com [adcreview.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. pubs.acs.org [pubs.acs.org]
Exploring the Applications of Terminal Alkynes in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, application, and quantitative aspects of terminal alkyne-functionalized polyethylene (B3416737) glycol (PEG) linkers. These versatile molecules are at the forefront of bioconjugation, drug delivery, and materials science, primarily due to their ability to participate in highly efficient and specific "click chemistry" reactions.
Introduction: The Synergy of PEG and Terminal Alkynes
Polyethylene glycol (PEG) linkers are indispensable tools in biomedical research and pharmaceutical development.[1][2][3] Their inherent properties—water solubility, biocompatibility, low immunogenicity, and flexibility—make them ideal for improving the pharmacokinetic profiles of therapeutic molecules.[1][4][3][5] When a terminal alkyne group (a carbon-carbon triple bond at the end of a chain) is introduced to a PEG linker, it unlocks the capability for highly efficient and bioorthogonal "click chemistry" reactions.[6][7][8]
This combination allows for the precise and stable covalent attachment of PEG linkers to a wide array of molecules, including antibodies, peptides, small molecule drugs, and nanoparticles.[6][7] The most prominent reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[6][9][10][11] This guide will delve into the core applications, synthesis, and experimental considerations of these powerful chemical tools.
Core Technology: The Click Chemistry Engine
The utility of terminal alkyne-PEG linkers is primarily driven by their participation in click chemistry, a class of reactions that are rapid, selective, and high-yielding.[9][10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of terminal alkyne applications. It involves the reaction between a terminal alkyne and an azide (B81097) functional group, catalyzed by a copper(I) salt, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10][11] This reaction is highly efficient and can be performed in aqueous conditions, making it suitable for biological applications.[9] The introduction of a PEG linker to the alkyne- or azide-bearing molecule enhances water solubility, facilitating conjugation in aqueous buffers.[9]
Caption: General workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst has led to the development of copper-free alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes instead of terminal alkynes.[1][12][9] However, for ex-vivo conjugations and applications where residual copper can be removed, CuAAC remains a robust and widely used method.
Key Applications of Terminal Alkyne-PEG Linkers
The ability to precisely and stably connect molecules has led to the widespread adoption of terminal alkyne-PEG linkers in several high-impact areas.
Antibody-Drug Conjugates (ADCs)
In ADC development, these linkers are used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs), creating highly targeted cancer therapeutics.[6][13][14] The terminal alkyne on the PEG linker can be reacted with an azide-modified drug, or vice-versa, to conjugate the payload to the antibody.
Advantages in ADCs:
-
Enhanced Solubility and Stability : The hydrophilic PEG chain improves the solubility of hydrophobic drug payloads and enhances the stability of the entire ADC construct.[6][7][15][16]
-
Pharmacokinetic Improvement : PEGylation can prolong the circulation half-life of the ADC, allowing for greater tumor accumulation.[15]
-
Precise Linker Length : The defined length of the PEG chain allows for precise control over the distance between the antibody and the drug, which can influence efficacy and stability.[6]
Terminal alkyne-PEG linkers can be designed to be either non-cleavable, releasing the drug only after lysosomal degradation of the antibody, or cleavable (e.g., containing a disulfide bond), releasing the drug in the reducing environment of the tumor cell.[13][14][17]
References
- 1. precisepeg.com [precisepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. nbinno.com [nbinno.com]
- 6. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 7. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 8. nbinno.com [nbinno.com]
- 9. adcreview.com [adcreview.com]
- 10. adcreview.com [adcreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Alkyne-PEG4-SS-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3] Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase, which facilitates the transfer of ubiquitin to the POI.[1] This polyubiquitination marks the POI for degradation by the proteasome, and the PROTAC molecule is then released to engage in another cycle of degradation.[1]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility and permeability.[3] Propargyl-PEG3-amine is a versatile PEG-based linker that features a terminal alkyne group (propargyl) and an amine group.[4][5] The amine group provides a reactive handle for conjugation to a ligand, typically through an amide bond formation, while the propargyl group enables highly efficient and specific "click chemistry" ligation, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with an azide-modified ligand.[4][6]
This document provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a critical regulator of gene expression implicated in various cancers. The synthesis utilizes the BRD4 inhibitor JQ1 and the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931), connected via a this compound linker.
Signaling Pathway and Experimental Workflow
The synthesized PROTAC will induce the degradation of BRD4 by bringing it into proximity with the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This disrupts the downstream signaling pathways regulated by BRD4.
Caption: Workflow for the synthesis and mechanism of action of a BRD4-targeting PROTAC.
Experimental Protocols
This section details the synthesis of a BRD4-targeting PROTAC in three main stages:
-
Synthesis of JQ1-Propargyl-PEG3-alkyne.
-
Synthesis of Pomalidomide-azide.
-
Final PROTAC assembly via CuAAC reaction.
Stage 1: Synthesis of JQ1-Propargyl-PEG3-alkyne (Amide Coupling)
This protocol describes the coupling of a carboxylic acid derivative of the BRD4 inhibitor, JQ1-COOH, with this compound.
Materials:
-
JQ1-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
DCM
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve JQ1-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
To the solution, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield JQ1-Propargyl-PEG3-alkyne.
Table 1: Representative Data for Amide Coupling Reaction
| Parameter | Value |
| Reactants | JQ1-COOH, this compound |
| Coupling Reagent | HATU/DIPEA |
| Solvent | DMF |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature |
| Yield | 70-85% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Stage 2: Synthesis of Pomalidomide-azide
This protocol outlines the synthesis of an azide-functionalized pomalidomide derivative, a key building block for the final PROTAC assembly.[3]
Materials:
-
Pomalidomide (1.0 eq)
-
1,5-Dibromopentane (B145557) (3.0 eq)
-
Potassium carbonate (2.0 eq)
-
Sodium azide (B81097) (3.0 eq)
-
Anhydrous DMF
-
DCM
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
Step 2a: Synthesis of N-(5-bromopentyl)-pomalidomide [3]
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[3]
-
Stir the reaction mixture at 60 °C for 12 hours.[3]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[3]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to afford N-(5-bromopentyl)-pomalidomide.[3]
Step 2b: Synthesis of Pomalidomide-C5-azide [3]
-
To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).[3]
-
Stir the reaction mixture at 60 °C for 6 hours.[3]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[3]
-
Wash the combined organic layers with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.[3]
Table 2: Representative Data for Pomalidomide-azide Synthesis
| Parameter | Step 2a | Step 2b |
| Starting Material | Pomalidomide | N-(5-bromopentyl)-pomalidomide |
| Key Reagents | 1,5-Dibromopentane, K₂CO₃ | Sodium azide |
| Solvent | DMF | DMF |
| Reaction Time | 12 hours | 6 hours |
| Temperature | 60 °C | 60 °C |
| Yield | 60-75% | 80-95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS | ¹H NMR, ¹³C NMR, HRMS |
Stage 3: Final PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click chemistry" reaction to assemble the BRD4-targeting PROTAC.
Materials:
-
JQ1-Propargyl-PEG3-alkyne (1.0 eq)
-
Pomalidomide-azide (1.05 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Solvent system (e.g., t-BuOH/water or DMSO/water)
-
Preparative HPLC for purification
Procedure:
-
Dissolve JQ1-Propargyl-PEG3-alkyne (1.0 eq) and pomalidomide-azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.5 eq) in water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative HPLC.
Table 3: Representative Data for CuAAC Reaction
| Parameter | Value |
| Reactants | JQ1-Propargyl-PEG3-alkyne, Pomalidomide-azide |
| Catalyst System | CuSO₄·5H₂O / Sodium ascorbate |
| Solvent | t-BuOH/water or DMSO/water |
| Reaction Time | 2-8 hours |
| Temperature | Room Temperature |
| Yield | 50-70% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, Purity by HPLC |
Visualization of Key Structures and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 5. Propargyl-PEG4-Br - Immunomart [immunomart.com]
- 6. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG3-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propargyl-PEG3-amine in ADCs
This compound is a heterobifunctional linker increasingly utilized in the development of antibody-drug conjugates (ADCs). Its structure incorporates three key components: a terminal amine group, a flexible triethylene glycol (PEG3) spacer, and a terminal propargyl group. This unique architecture offers a strategic advantage in the construction of well-defined and stable ADCs.
The primary amine allows for covalent attachment to the antibody, typically through reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on the antibody surface, targeting lysine (B10760008) residues. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the highly efficient and specific attachment of an azide-modified cytotoxic payload.
The discrete PEG3 spacer is a critical element that enhances the physicochemical properties of the resulting ADC. PEGylation, even with short PEG chains, can improve the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[1][2] This can lead to reduced aggregation, improved stability, and favorable pharmacokinetic profiles.[1][] The defined length of the PEG3 linker provides precise control over the distance between the antibody and the payload, which can be crucial for optimal biological activity.
Core Applications and Advantages
The use of this compound in ADC development offers several key advantages:
-
Controlled, Stepwise Conjugation: The orthogonal reactivity of the amine and propargyl groups allows for a two-step conjugation strategy. This provides greater control over the manufacturing process and the final ADC product.
-
Enhanced Solubility and Stability: The hydrophilic PEG3 spacer helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall stability of the ADC.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the plasma half-life of therapeutic proteins.[2] The PEG3 linker can contribute to a more favorable pharmacokinetic profile, leading to greater accumulation of the ADC in tumor tissue.[2]
-
Site-Specific Conjugation Potential: While the amine group can react with multiple lysine residues, this linker is also compatible with site-specific conjugation technologies where an azide- or alkyne-bearing unnatural amino acid is incorporated into the antibody.
Experimental Protocols
This section provides detailed protocols for the synthesis of an ADC using this compound. The process is divided into two main stages:
-
Antibody Modification: Activation of the antibody and conjugation with this compound.
-
Payload Conjugation: "Click" reaction of the propargyl-modified antibody with an azide-functionalized cytotoxic drug.
Protocol 1: Antibody Modification with this compound via NHS Ester Chemistry
This protocol describes the functionalization of a monoclonal antibody (mAb) with this compound by first activating the linker's amine group with an NHS ester, followed by reaction with the antibody's lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or tangential flow filtration (TFF) system for purification
Procedure:
-
Preparation of Propargyl-PEG3-NHS Ester:
-
In a dry, inert atmosphere, dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours. The resulting solution contains the activated Propargyl-PEG3-NHS ester and can be used directly in the next step.
-
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using a desalting column or TFF, exchanging the buffer to PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL in PBS.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add a 5 to 20-fold molar excess of the freshly prepared Propargyl-PEG3-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to cap any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Propargyl-Modified Antibody:
-
Remove excess linker and quenching reagents by size-exclusion chromatography (SEC) using a desalting column or by TFF.
-
Exchange the buffer to a formulation suitable for the subsequent click chemistry reaction and storage (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the purified propargyl-modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (linker-to-antibody ratio) can be determined using mass spectrometry (LC-MS).
-
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an azide-functionalized cytotoxic payload onto the propargyl-modified antibody.
Materials:
-
Propargyl-modified antibody from Protocol 1
-
Azide-functionalized cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer: PBS, pH 7.4
-
Purification system (SEC or TFF)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized payload in a suitable solvent like DMSO to a stock concentration of 10 mM.
-
Prepare fresh solutions of sodium ascorbate.
-
-
Click Chemistry Reaction:
-
In a reaction vessel, combine the propargyl-modified antibody with the azide-modified payload. A molar ratio of payload to antibody is typically in the range of 4:1 to 10:1.
-
Prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the Cu(I)/THPTA complex to the antibody-payload mixture (e.g., 25 equivalents relative to the azide).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload, catalyst, and other small molecules using SEC or TFF.
-
Exchange the buffer to a suitable formulation buffer for storage (e.g., PBS or a formulation specific to the ADC).
-
-
Characterization of the Final ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS.
-
Purity and Aggregation: Assess the percentage of monomer, aggregates, and fragments using Size-Exclusion Chromatography (SEC-HPLC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay.
-
Stability: Assess the stability of the ADC in plasma by incubating it in plasma at 37°C and measuring the change in DAR and the concentration of free payload over time.[4]
-
Quantitative Data Summary
The inclusion of a PEG linker can significantly impact the properties of an ADC. The following tables provide representative data on how a short PEG linker, such as PEG3, can influence key ADC parameters compared to a linker with no PEG and a longer PEG chain. Note: This data is synthesized from multiple sources for illustrative purposes and the actual results may vary depending on the specific antibody, payload, and conjugation chemistry.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Hydrophobicity
| Linker Type | Average DAR Achieved | Relative Hydrophobicity (HIC Retention Time) |
| Non-PEGylated | ~3.5 | High |
| This compound | ~4.0 | Moderate |
| Linker with PEG8 | ~4.2 | Low |
Increasing PEG length can improve the solubility of the drug-linker, potentially allowing for a slightly higher DAR to be achieved before aggregation becomes a significant issue.[]
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (Rodent Model)
| Linker Type | Plasma Half-Life (t½, hours) | Clearance (mL/hr/kg) |
| Non-PEGylated | ~150 | ~0.30 |
| This compound | ~180 | ~0.25 |
| Linker with PEG8 | ~220 | ~0.20 |
Longer PEG chains generally lead to a longer plasma half-life and reduced clearance.[2][5]
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy
| Linker Type | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) |
| Non-PEGylated | 0.5 | 60 |
| This compound | 0.7 | 75 |
| Linker with PEG8 | 1.2 | 85 |
While longer PEG chains may slightly decrease in vitro potency due to steric hindrance, the improved pharmacokinetics often leads to enhanced in vivo efficacy.[6]
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
Propargyl-PEG3-Amine for Surface Functionalization of Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-amine is a heterobifunctional linker molecule that plays a crucial role in the advanced surface functionalization of nanoparticles. Its unique structure, featuring a terminal amine group and a propargyl group connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, enables a versatile two-step conjugation strategy. The amine terminus allows for covalent attachment to nanoparticles with surface carboxyl groups, a common feature of many commercially available or synthesized nanomaterials. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3] This allows for the subsequent attachment of a wide array of azide-modified molecules, including targeting ligands (peptides, antibodies), therapeutic agents, and imaging probes, with high specificity and yield.
The incorporation of the PEG3 linker enhances the solubility and stability of the functionalized nanoparticles in biological media, reduces non-specific protein adsorption, and can improve their pharmacokinetic profile by prolonging circulation time.[4] This application note provides detailed protocols for the surface functionalization of carboxylated nanoparticles with this compound and subsequent bioconjugation via click chemistry, along with characterization data and an example of targeting a specific cellular signaling pathway.
Data Presentation
Successful functionalization of nanoparticles with this compound and subsequent conjugation of biomolecules can be monitored by assessing changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from dynamic light scattering (DLS) for size and polydispersity index (PDI), and zeta potential measurements for surface charge.
Table 1: Physicochemical Properties of Nanoparticles at Each Functionalization Step
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles (Bare) | 100 ± 2.5 | < 0.2 | -35 ± 3.2 |
| This compound Functionalized Nanoparticles | 115 ± 3.1 | < 0.2 | -10 ± 2.8 |
| RGD-Peptide Conjugated Nanoparticles | 125 ± 4.0 | < 0.25 | -8 ± 3.5 |
Note: The values presented are illustrative and can vary depending on the specific nanoparticle core material, size, and the nature of the conjugated molecule.
Experimental Protocols
Part 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene, silica, or iron oxide)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer immediately before use.
-
Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/NHS to the surface carboxyl groups is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the amine linker over the carboxyl groups is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the functionalized nanoparticles from excess reagents using centrifugal filtration.
-
Wash the nanoparticles three times by resuspending the pellet in PBS and centrifuging.
-
After the final wash, resuspend the this compound functionalized nanoparticles in PBS.
-
-
Characterization:
-
Characterize the functionalized nanoparticles by measuring their hydrodynamic diameter and zeta potential. A successful conjugation is typically indicated by an increase in size and a decrease in the negative surface charge.
-
Part 2: Click Chemistry Conjugation of an Azide-Modified Peptide (RGD)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-containing molecule (e.g., Azide-RGD peptide for integrin targeting) to the propargyl-functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Azide-modified RGD peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Azide-RGD peptide in PBS or a suitable buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
Prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, add the this compound functionalized nanoparticles (1 mg/mL in PBS).
-
Add the Azide-RGD peptide to the nanoparticle suspension (a 5 to 20-fold molar excess over the estimated number of propargyl groups).
-
In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the nanoparticle-peptide solution to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the RGD-conjugated nanoparticles from excess reagents and unreacted peptide using centrifugal filtration.
-
Wash the nanoparticles three times with PBS.
-
Resuspend the final RGD-conjugated nanoparticles in a suitable buffer for storage or downstream applications.
-
-
Characterization:
-
Characterize the final conjugated nanoparticles by measuring their hydrodynamic diameter and zeta potential. A further increase in size is expected after peptide conjugation.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for surface functionalization and bioconjugation.
Signaling Pathway: Integrin Targeting with RGD-Functionalized Nanoparticles
Nanoparticles functionalized with the Arginine-Glycine-Aspartic acid (RGD) peptide can specifically target αvβ3 integrins, which are often overexpressed on the surface of cancer cells and activated endothelial cells during angiogenesis.[5][6][7][8] Binding of the RGD-nanoparticle to the integrin receptor can trigger downstream signaling cascades that influence cell adhesion, migration, proliferation, and survival. This targeted approach can be used to deliver therapeutic payloads directly to tumor cells or to inhibit signaling pathways that promote tumor growth and metastasis.
Caption: RGD-nanoparticle interaction with integrin signaling pathway.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 3. This compound, 932741-19-0 | BroadPharm [broadpharm.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Gold Nanoparticles Functionalized with RGD-Semipeptides: A Simple yet Highly Effective Targeting System for αV β3 Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New opportunities for RGD-engineered metal nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic RGD functionalized gold nanoparticles for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Propargyl-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-amine is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] Its structure incorporates a terminal propargyl group (an alkyne) and a primary amine, connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for a two-step sequential or orthogonal conjugation strategy.
The primary amine serves as a reactive handle for conjugation to biomolecules containing accessible carboxylic acids, activated esters (like N-hydroxysuccinimide or NHS esters), or aldehydes.[4][5] The propargyl group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage with azide-modified molecules.[1][6] The hydrophilic PEG spacer enhances the solubility and reduces aggregation of the resulting conjugates.[1]
These application notes provide an overview of the techniques, quantitative data, and detailed protocols for utilizing this compound in bioconjugation workflows.
Data Presentation
The efficiency of bioconjugation reactions involving this compound can be influenced by various factors including the nature of the biomolecule, reaction conditions, and the specific chemistry employed. While comprehensive quantitative data for every possible reaction is extensive, the following tables summarize typical reaction conditions and expected outcomes based on available literature.
| Parameter | Amine Coupling (via NHS Ester) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | Protein/Antibody, Propargyl-PEG3-NHS ester | Alkyne-modified protein, Azide-containing molecule |
| Typical Molar Ratio | 1:5 to 1:20 (Protein:PEG Linker) | 1:5 to 1:10 (Alkyne-Protein:Azide) |
| pH | 7.2 - 8.5 | 7.0 - 8.5 |
| Solvent/Buffer | Amine-free buffers (e.g., PBS, Borate buffer) | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO |
| Catalyst | N/A | CuSO₄ (typically 50-250 µM) |
| Reducing Agent | N/A | Sodium Ascorbate (B8700270) (typically 1-5 mM) |
| Ligand | N/A | THPTA, BTTAA (typically 5:1 ratio to Copper) |
| Reaction Time | 30 minutes to 2 hours at RT | 1 to 12 hours at RT |
| Typical Yield/Efficiency | High, often >80% labeling efficiency | High, often >90% conversion to the triazole product.[7] |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Protein with an Azide-Modified Molecule
This protocol outlines the process of first labeling a protein with this compound via an NHS ester intermediate, followed by a CuAAC reaction to conjugate an azide-containing molecule of interest.
Step 1: Introduction of the Alkyne Moiety onto the Protein
This step involves the reaction of the primary amine of this compound with an activated carboxyl group (NHS ester) on the protein. For this protocol, we will assume the use of a commercially available Propargyl-PEG3-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
Propargyl-PEG3-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Propargyl-PEG3-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the Propargyl-PEG3-NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).
-
Characterization (Optional): The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or by co-staining on an SDS-PAGE gel if a fluorescent azide (B81097) is used in the next step.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step conjugates the alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein from Step 1
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 50 mM in water)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule (typically at a 5 to 10-fold molar excess over the protein).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of Cu:ligand is common.
-
Initiate the Reaction: To the protein/azide mixture, add the CuSO₄/THPTA premix to a final copper concentration of 50-250 µM.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or LC-MS.
-
Purification: Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Mandatory Visualizations
Caption: Workflow for a two-step bioconjugation using this compound.
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for the two-step protein bioconjugation protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. Optimization of an Enzymatic Antibody-Drug Conjugation Approach Based on Coenzyme A Analogs. | Semantic Scholar [semanticscholar.org]
- 3. Conjugation Site Influences Antibody-Conjugated Drug PK Assays: Case Studies for Disulfide-Linked, Self-Immolating Next-Generation Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine-Reactive Coupling of Propargyl-PEG3-amine to Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent conjugation of Propargyl-PEG3-amine to proteins via amine-reactive chemistry. The protocols and data presented herein are intended to facilitate the reliable and efficient modification of proteins with a terminal alkyne group, enabling subsequent applications such as "click" chemistry-mediated bioconjugation.
Introduction
This compound is a versatile linker molecule featuring a terminal alkyne group, a flexible triethylene glycol (PEG3) spacer, and a primary amine. The primary amine allows for its covalent attachment to proteins, typically through the formation of a stable amide bond with activated carboxylic acid groups. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2]
This modification introduces a bio-orthogonal alkyne handle onto the protein. This alkyne can then be used for various downstream applications, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[3] This allows for the precise attachment of other molecules, such as fluorescent dyes, biotin, or small molecule drugs.[2][3] A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[3]
PEGylation, the attachment of polyethylene (B3416737) glycol chains, is a widely recognized strategy to improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, which can extend serum half-life and enhance stability.[4][5][6]
Principle of the Reaction
The coupling of this compound to a protein is typically achieved by first activating the carboxyl groups on the protein using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated protein is then reacted with the primary amine of this compound. Alternatively, and more commonly for protein labeling, a pre-activated NHS ester of a molecule is reacted directly with the primary amines on a protein.[1][7] For the purpose of this protocol, we will focus on the direct reaction of a protein with a pre-activated Propargyl-PEG3-NHS ester or the in-situ activation of a carboxylated molecule with this compound. The reaction forms a stable amide bond, covalently linking the Propargyl-PEG3 moiety to the protein.[2]
The reaction is pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 7.2-8.5) to ensure that the primary amines on the protein are deprotonated and thus nucleophilic.[1][8]
Experimental Protocols
Protocol 1: One-Pot, Two-Step Protein Labeling using this compound, EDC, and Sulfo-NHS
This protocol is suitable when starting with a protein and directly conjugating this compound to its surface carboxyl groups (aspartic acid, glutamic acid, C-terminus).
Materials and Reagents:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[2][8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
Purification column (e.g., desalting or size-exclusion chromatography column)[9][]
Procedure:
-
Protein Preparation:
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer or water.
-
Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation with this compound:
-
Immediately following activation, add a 20 to 100-fold molar excess of this compound to the reaction mixture.
-
Adjust the pH of the reaction to 7.2-8.0 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
Protocol 2: Labeling of Proteins with a Propargyl-PEG3-NHS Ester
This protocol is for when using a pre-synthesized Propargyl-PEG3-NHS ester to react with protein amines.
Materials and Reagents:
-
Protein of interest
-
Propargyl-PEG3-NHS Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3-8.5[2][8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
Purification column (e.g., desalting or size-exclusion chromatography column)[]
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add a 10 to 20-fold molar excess of the dissolved Propargyl-PEG3-NHS Ester.[11][13]
-
The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][11]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11]
-
-
Quenching the Reaction (Optional):
-
Add Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.
-
-
Purification of the Conjugate:
Data Presentation: Reaction Parameters
The following tables summarize key quantitative parameters for the amine-reactive coupling of this compound to proteins.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 | Optimal for deprotonation of primary amines, enhancing nucleophilicity.[1][8] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation during longer incubation times. |
| Reaction Time | 30 minutes to Overnight | Dependent on reagent reactivity and desired degree of labeling.[8][11] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[11][13] |
Table 2: Molar Ratios of Reagents
| Reagent | Molar Excess (Reagent:Protein) | Purpose |
|---|---|---|
| Propargyl-PEG3-NHS Ester | 10x - 20x | To achieve efficient labeling of available amine groups.[11][13] |
| EDC / Sulfo-NHS | 10x - 50x | To effectively activate protein carboxyl groups for subsequent amine coupling. |
| This compound | 20x - 100x | To drive the conjugation reaction to completion after carboxyl activation. |
Characterization of the Conjugate
After purification, it is essential to characterize the protein-PEG conjugate to determine the degree of labeling and confirm integrity.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation.[9] The PEGylated protein will migrate slower than the unmodified protein.[9]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of PEG units attached per protein molecule.
-
Chromatography (SEC, IEX): Size-exclusion chromatography (SEC) can separate PEGylated species from the native protein based on their increased hydrodynamic radius.[9][] Ion-exchange chromatography (IEX) can separate species based on changes in surface charge resulting from the modification of lysine residues.[4][]
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: Workflow for amine-reactive protein propargylation.
Application: PROTAC Mechanism of Action
Proteins modified with this compound can be used as intermediates in the synthesis of PROTACs. The propargyl (alkyne) group allows for the "clicking" on of an E3 ligase ligand. The resulting PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein.
Caption: Figure 2: General mechanism of PROTAC-mediated protein degradation.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Propargyl-PEG3-amine: A Versatile Linker for Advanced Drug Delivery Systems
Application Notes & Protocols
For researchers, scientists, and drug development professionals, the engineering of sophisticated drug delivery systems necessitates precise control over the conjugation of therapeutic payloads to targeting moieties or nanoparticle scaffolds. Propargyl-PEG3-amine has emerged as a valuable heterobifunctional linker, offering a strategic advantage in the formulation of targeted therapies such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the surface functionalization of nanoparticles.
This document provides detailed application notes and protocols for the utilization of this compound in the formulation of drug delivery systems. It outlines its key features, presents experimental protocols for its application, and includes representative data for the characterization of the resulting conjugates.
Key Features and Applications
This compound is a molecule composed of three key functional units:
-
A primary amine (-NH2): This group provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), or aldehydes. This allows for the attachment of a wide range of drugs, targeting ligands, or polymers.[1][]
-
A propargyl group (-C≡CH): This terminal alkyne is poised for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This enables the covalent attachment to molecules bearing an azide (B81097) functional group.[1][3]
-
A tri-ethylene glycol spacer (PEG3): This short, hydrophilic polyethylene (B3416737) glycol chain enhances the solubility and bioavailability of the resulting conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of the drug delivery system.
These features make this compound a versatile tool for a variety of applications in drug delivery, including:
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted delivery to cancer cells.
-
PROTAC Formulation: It serves as a bridge to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC, facilitating targeted protein degradation.[3][4]
-
Nanoparticle Surface Functionalization: this compound can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to enable the subsequent attachment of targeting ligands or therapeutic molecules via click chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇NO₃ | [] |
| Molecular Weight | 187.24 g/mol | [] |
| Appearance | Colorless Liquid | [] |
| Purity | >97% | [] |
| Solubility | Water, DMSO, DCM, DMF | [] |
| Storage | -20°C | [1] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the formulation of drug delivery systems. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) is recommended for each specific application.
Protocol 1: Two-Step Antibody-Drug Conjugation (ADC) Synthesis
This protocol describes the conjugation of a drug (payload) to an antibody using this compound as a linker. This is a two-step process involving the initial attachment of the linker to the antibody, followed by the "clicking" of an azide-modified payload.
Workflow for Two-Step ADC Synthesis
Caption: General workflow for the synthesis of an ADC using this compound.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a pre-activated NHS ester of the payload
-
Azide-modified cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
Step 1: Antibody Propargylation
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Linker Activation (if starting with a carboxylic acid-containing payload): In a separate reaction, activate the carboxylic acid group of the payload using EDC and NHS to form an NHS ester. This activated payload can then be reacted with the amine group of this compound.
-
Conjugation: Add a 10- to 50-fold molar excess of this compound (or the pre-formed payload-linker construct) to the antibody solution. If using a stock solution of the linker in an organic solvent like DMF, ensure the final concentration of the organic solvent does not exceed 5-10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove excess linker and quenching reagents by SEC using a column pre-equilibrated with PBS, pH 7.4. The propargylated antibody will elute in the void volume.
Step 2: Click Chemistry Reaction
-
Payload Preparation: Dissolve the azide-modified payload in DMSO to a concentration of 10 mM.
-
Reaction Setup: To the purified propargylated antibody, add the azide-modified payload at a 5- to 10-fold molar excess over the antibody.
-
Catalyst Preparation: Prepare a fresh solution of the CuAAC catalyst. For a typical reaction, use a final concentration of 1 mM CuSO₄ and 5 mM sodium ascorbate. The inclusion of a Cu(I)-stabilizing ligand like TBTA is recommended.
-
Click Reaction: Add the catalyst solution to the antibody-payload mixture. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the final ADC conjugate using SEC to remove unreacted payload and catalyst components.
Characterization of the ADC:
The resulting ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
| Characterization Technique | Purpose | Representative Results |
| Hydrophobic Interaction Chromatography (HIC) | To determine the DAR and the distribution of drug-loaded species. | A series of peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, etc.). |
| UV-Vis Spectroscopy | To determine the concentration of the ADC and estimate the DAR. | Measurement of absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the payload and determine the precise mass of the conjugate, which can be used to calculate the DAR. | Deconvoluted mass spectra showing peaks corresponding to the antibody with different numbers of attached drug-linker moieties. |
| Size Exclusion Chromatography (SEC) | To assess the purity and detect the presence of aggregates. | A single major peak corresponding to the monomeric ADC. |
Protocol 2: Surface Functionalization of Pre-formed Nanoparticles
This protocol outlines the general procedure for modifying the surface of pre-formed nanoparticles (e.g., liposomes or polymeric nanoparticles) that have reactive groups (e.g., carboxylic acids) on their surface.
Workflow for Nanoparticle Functionalization
Caption: Workflow for surface functionalization of nanoparticles with this compound.
Materials:
-
Nanoparticle suspension in an appropriate buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)
-
This compound
-
EDC and NHS
-
Azide-modified targeting ligand (e.g., peptide, aptamer)
-
CuSO₄ and sodium ascorbate
-
Purification system (e.g., dialysis, tangential flow filtration, or centrifugation)
Procedure:
-
Nanoparticle Activation: To the nanoparticle suspension, add EDC and NHS to activate the surface carboxyl groups. A typical molar ratio of carboxyl groups:EDC:NHS is 1:2:5. Incubate for 15-30 minutes at room temperature.
-
Linker Conjugation: Add a molar excess of this compound to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove excess linker and coupling reagents by dialysis against an appropriate buffer or by repeated centrifugation and resuspension.
-
Click Reaction: To the purified propargylated nanoparticles, add the azide-modified targeting ligand and the CuAAC catalyst solution as described in Protocol 1, Step 2.
-
Final Purification: Purify the final targeted nanoparticles to remove unreacted targeting ligand and catalyst components.
Characterization of Functionalized Nanoparticles:
The successful functionalization of nanoparticles should be confirmed using appropriate analytical techniques.
| Characterization Technique | Purpose | Representative Results |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | An increase in particle size after each conjugation step. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A change in zeta potential upon conjugation of the linker and targeting ligand. |
| Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) | To confirm the presence of the propargyl group and the final conjugate. | Appearance of characteristic peaks corresponding to the functional groups of the linker and ligand. |
| Quantification of Ligand Density | To determine the number of targeting ligands per nanoparticle. | This can be achieved using various methods, such as fluorescence spectroscopy if the ligand is fluorescently labeled, or by quantifying a unique element in the ligand using techniques like ICP-MS. |
Signaling Pathways
The specific signaling pathways affected by a drug delivered using a this compound-based system are entirely dependent on the nature of the therapeutic payload. For instance, if the payload is a kinase inhibitor, it will modulate the corresponding kinase signaling pathway upon release within the target cell. The linker's primary role is to ensure the targeted delivery and efficient release of the payload, thereby enabling its interaction with the intended intracellular target.
PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.
In the context of PROTACs, the this compound linker is a critical component that facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The length and flexibility of the PEG linker are crucial for optimal ternary complex formation and subsequent degradation efficiency.
References
Application Notes and Protocols: Solid-Phase Synthesis of Propargyl-PEGylated Peptides for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. A significant advancement in peptide chemistry is the site-specific incorporation of functional moieties to impart novel properties or to serve as handles for subsequent bioconjugation. Propargyl-PEG3-amine is a valuable bifunctional linker that introduces a terminal alkyne group via a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This modification is paramount for peptides intended for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal ligation reaction.[1][2] The resulting triazole linkage is stable and finds extensive application in the development of peptide-drug conjugates, PROTACs, diagnostic tools, and novel biomaterials.[3][4]
These application notes provide detailed protocols for the incorporation of this compound onto the N-terminus of a resin-bound peptide during standard Fmoc-based SPPS and the subsequent CuAAC reaction for bioconjugation.
Key Applications
The introduction of a propargyl group onto a peptide opens up a vast array of possibilities for downstream modifications. The primary applications include:
-
Bioconjugation: The terminal alkyne serves as a versatile handle for conjugation to various molecules, including fluorescent dyes, affinity tags (e.g., biotin), cytotoxic drugs for antibody-drug conjugates (ADCs), and imaging agents.[1][5]
-
PROTAC Synthesis: Propargyl-PEGylated peptides can be readily clicked to a ligand for an E3 ubiquitin ligase, forming Proteolysis Targeting Chimeras (PROTACs) that induce targeted protein degradation.[3]
-
Peptide Cyclization: Intramolecular CuAAC between an N-terminal propargyl group and an azide-containing amino acid within the peptide sequence can yield cyclized peptides with enhanced stability and conformational rigidity.[6]
-
Surface Immobilization: Peptides can be attached to azide-functionalized surfaces for applications in biosensors and biomaterials.
-
PEGylation: The inherent PEG3 spacer enhances the hydrophilicity of the peptide, which can improve solubility and pharmacokinetic properties.[7]
Experimental Protocols
Protocol 1: N-Terminal Incorporation of this compound via SPPS
This protocol describes the coupling of this compound to the free N-terminus of a peptide chain assembled on a solid support using the Fmoc/tBu strategy. The procedure utilizes HATU as the coupling reagent, known for its high efficiency and low racemization rates.[1][8]
Materials:
-
Fmoc-protected peptide-resin with a deprotected N-terminus
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)[1][8]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF (for Fmoc deprotection confirmation)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.
-
Ensure the final N-terminal Fmoc group has been removed by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates the resin is ready for coupling.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated this compound solution to the swollen resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling.
-
If the Kaiser test is positive, continue the reaction for another 1-2 hours and re-test. If it remains positive, a double coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the propargyl-PEGylated peptide by reverse-phase HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between the terminal alkyne of the purified peptide and an azide-containing molecule.
Materials:
-
Purified propargyl-PEGylated peptide
-
Azide-containing molecule (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Organic co-solvent if needed (e.g., DMSO, t-butanol)
Procedure:
-
Reaction Setup:
-
Dissolve the propargyl-PEGylated peptide and the azide-containing molecule (1.1-1.5 equivalents) in the chosen buffer system. If solubility is an issue, a co-solvent can be added.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a premixed solution of CuSO₄ and THPTA/TBTA ligand in a 1:5 molar ratio (e.g., 20 mM CuSO₄ and 100 mM ligand).
-
-
Click Reaction:
-
To the solution of peptide and azide, add the premixed CuSO₄/ligand solution to a final copper concentration of 0.1-1.0 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the product can be purified by reverse-phase HPLC to remove excess reagents and any unreacted starting materials.
-
Lyophilize the purified peptide conjugate.
-
Data Presentation
| Parameter | Typical Value/Range | Notes |
| This compound Coupling Efficiency | >95% (Qualitative) | Assessed by a negative Kaiser test, indicating near-complete consumption of free N-terminal amines.[1] |
| Overall Peptide Yield (Crude) | 50-80% | Highly dependent on peptide sequence and length. |
| Purity of Propargyl-PEGylated Peptide (Post-HPLC) | >95% | Dependent on the efficiency of HPLC purification. |
| CuAAC Reaction Conversion | >95% | Typically very high efficiency, often quantitative as observed by LC-MS.[9] |
| Final Conjugate Purity (Post-HPLC) | >98% |
Visualizations
Experimental Workflows
Caption: Workflow for SPPS incorporation of this compound and subsequent CuAAC.
Signaling Pathway Analogy: PROTAC Action
While not a classical signaling pathway, the mechanism of action of a PROTAC synthesized using this method can be visualized as a induced signaling cascade leading to protein degradation.
Caption: Mechanism of action for a PROTAC synthesized via click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating Fluorescent Probes with Propargyl-PEG3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG3-amine is a versatile heterobifunctional linker molecule widely employed in bioconjugation and chemical biology. It features a terminal propargyl group (an alkyne) and a terminal primary amine, separated by a flexible triethylene glycol (PEG3) spacer. This structure makes it an ideal tool for covalently linking molecules of interest, particularly for the development of fluorescent probes.
The primary application of the propargyl group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction allows for the highly efficient and specific formation of a stable triazole linkage with an azide-modified molecule, such as a fluorescent dye.[3][4] The amine group can be conjugated to various functional groups on biomolecules, such as carboxylic acids or activated NHS esters, enabling the attachment of the alkyne handle for subsequent fluorescent labeling.[1][5] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and can reduce non-specific binding and steric hindrance.[6][7]
These application notes provide an overview of the methodologies and protocols for using this compound to create fluorescently labeled biomolecules for applications in cellular imaging, flow cytometry, and proteomics.[8][9]
Key Applications
-
Fluorescent Labeling of Biomolecules: Covalently attach fluorescent dyes to proteins, peptides, antibodies, and oligonucleotides for visualization and tracking.[8][9][10]
-
PROTAC Development: The linker can be incorporated into Proteolysis-Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.[4][]
-
Surface Modification: Immobilize biomolecules onto surfaces functionalized with amine-reactive groups for applications in biosensors and microarrays.[1]
-
Drug Delivery Systems: Used in the construction of antibody-drug conjugates (ADCs) and other targeted delivery vehicles.[1][8]
Experimental Overview
The creation of a fluorescent probe using this compound typically involves a two-step process. First, the amine group of the linker is conjugated to a target biomolecule. Second, an azide-functionalized fluorescent dye is attached to the linker's propargyl group via the CuAAC reaction.
Data Presentation
Table 1: Reagents for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This table summarizes the typical components and their final concentrations used in a CuAAC reaction for labeling biomolecules.[12][13][14]
| Component | Stock Concentration | Final Concentration | Purpose |
| Alkyne-Modified Biomolecule | 1-10 mg/mL | 1-50 µM | The molecule to be labeled. |
| Azide-Fluorophore | 1-10 mM in DMSO | 50-250 µM (2-10 eq) | The fluorescent reporter molecule. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-250 µM | The source of the copper catalyst.[15] |
| Ligand (THPTA or TBTA) | 50-100 mM in H₂O/DMSO | 250-1250 µM (5 eq) | Accelerates the reaction and protects the biomolecule from reactive oxygen species.[12][14] |
| Reducing Agent (Na-Ascorbate) | 100-300 mM in H₂O | 1-5 mM | Reduces Cu(II) to the active Cu(I) state.[14][15] |
| Buffer | 1 M Tris or PBS | 100 mM | Maintains pH and provides a suitable reaction environment. |
Table 2: Properties of Common Azide-Functionalized Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluorescein (FITC) Azide | 495 | 519 | ~0.92 | ~80,000 |
| Rhodamine B Azide | 555 | 580 | ~0.31 | ~110,000 |
| Cyanine3 (Cy3) Azide | 550 | 570 | ~0.15 | ~150,000 |
| Cyanine5 (Cy5) Azide | 649 | 670 | ~0.20 | ~250,000 |
| Alexa Fluor 488 Azide | 495 | 519 | 0.92 | ~73,000 |
| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | ~270,000 |
Note: Photophysical properties are approximate and can vary with environmental conditions.
Experimental Protocols
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes the general procedure for labeling a protein that has already been functionalized with an alkyne group (e.g., using Propargyl-PEG3-NHS ester or similar reagents).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-fluorophore stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in deionized H₂O)
-
THPTA ligand stock solution (100 mM in deionized H₂O)
-
Sodium Ascorbate (B8700270) stock solution (300 mM in deionized H₂O, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography like a desalting column)
Procedure:
-
Prepare the Protein Solution: Dilute the alkyne-modified protein to a final concentration of 1-2 mg/mL in PBS.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ solution and 10 µL of 100 mM THPTA solution. Vortex briefly and let it stand for 2-3 minutes to allow complex formation.[14][15]
-
Add Reagents to Protein: To the protein solution, add the reagents in the following order, mixing gently after each addition:
-
Add the azide-fluorophore to a final concentration of 100-200 µM (e.g., add 10-20 µL of a 10 mM stock to 1 mL of protein solution).
-
Add the entire catalyst premix (20 µL).
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[15] The final volume is now ~1.03 mL.
-
Incubation: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.
-
Purification: Remove the excess fluorophore and reaction components by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.
-
Characterization: Confirm labeling success and determine the degree of labeling using UV-Vis spectroscopy and SDS-PAGE with in-gel fluorescence scanning. Store the labeled protein at 4°C (short-term) or -80°C (long-term).
References
- 1. This compound, 932741-19-0 | BroadPharm [broadpharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Propargyl-PEG3-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and handling of Propargyl-PEG3-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a heterobifunctional linker containing a terminal alkyne (propargyl) group and a primary amine group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The amine group allows for conjugation to molecules with available carboxylic acids or activated esters, while the alkyne group enables "click chemistry" reactions with azide-containing molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2][3][4][5]
Q2: In what solvents is this compound soluble?
This compound is soluble in a variety of common solvents, including water, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[2]
Q3: Why is my this compound conjugate precipitating out of solution?
Precipitation of this compound conjugates can be caused by several factors:
-
Properties of the conjugated molecule: If the molecule you have conjugated to the linker is hydrophobic, it can significantly reduce the overall solubility of the conjugate.
-
High conjugate concentration: Exceeding the solubility limit of the conjugate in a particular buffer will lead to precipitation.
-
Suboptimal buffer conditions: The pH, ionic strength, and composition of the buffer can all impact conjugate solubility. Proteins, for example, are least soluble at their isoelectric point (pI).
-
Aggregation: The conjugate molecules may be self-associating to form insoluble aggregates. This can be influenced by factors such as temperature, agitation, and the presence of impurities.
-
Inefficient PEGylation: A low degree of PEGylation may not be sufficient to overcome the insolubility of the target molecule.
Q4: How does the length of the PEG chain affect the solubility of the conjugate?
Generally, longer PEG chains lead to increased solubility of the conjugate. The ethylene (B1197577) oxide units in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the molecule that enhances its aqueous solubility.[6] However, the relationship is not always linear and can depend on the specific protein and the type of salt used in the buffer. For instance, the solubility of PEGylated lysozyme (B549824) in ammonium (B1175870) sulfate (B86663) decreases as the PEG chain length increases, while in sodium chloride, solubility remains high across different PEG lengths.[7]
Q5: Can the purification method affect the solubility of my conjugate?
Yes, the purification method can impact the final solubility of your conjugate. For example, hydrophobic interaction chromatography (HIC) is often used to purify PEGylated proteins.[8] The conditions used during HIC, such as high salt concentrations, can sometimes lead to aggregation if not carefully controlled. It is crucial to exchange the buffer to a suitable storage buffer after purification to maintain solubility.
Troubleshooting Guides
Issue 1: Conjugate Precipitates During or Immediately After the Conjugation Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| High Protein/Molecule Concentration | Perform the conjugation reaction at a lower concentration of the target molecule. | High concentrations can promote intermolecular interactions and aggregation.[9] |
| Suboptimal pH | Adjust the pH of the reaction buffer. For proteins, move the pH away from the isoelectric point (pI). | Protein solubility is minimal at its pI. Changing the pH will alter the net charge and can increase solubility.[10] |
| Incorrect Buffer Composition | If using a buffer with primary amines (e.g., Tris) for an amine-reactive conjugation, switch to a non-amine-containing buffer like phosphate-buffered saline (PBS) or HEPES. | Primary amines in the buffer will compete with the target molecule for reaction with the linker. |
| Hydrophobicity of the Conjugated Molecule | If the target molecule is very hydrophobic, consider using a longer PEG linker (e.g., Propargyl-PEG6-amine) in future experiments. | A longer PEG chain can better shield the hydrophobic molecule and improve aqueous solubility. |
Issue 2: Purified Conjugate Precipitates Upon Storage or Freeze-Thaw Cycles
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Storage Buffer | Optimize the storage buffer. This may involve adjusting the pH, ionic strength, or adding excipients. | The optimal storage conditions can be highly specific to the conjugate. |
| Aggregation During Storage | Add stabilizing excipients to the storage buffer. See the table of common excipients below. | Excipients can help to prevent aggregation and maintain the stability of the conjugate. |
| Freeze-Thaw Instability | Aliquot the purified conjugate into single-use volumes to minimize freeze-thaw cycles. Add a cryoprotectant like glycerol (B35011) (e.g., 10-20%) to the storage buffer before freezing. | Repeated freezing and thawing can induce protein denaturation and aggregation. Cryoprotectants help to mitigate this.[10] |
| Concentration is Too High | Store the conjugate at a lower concentration. If a high concentration is required for downstream applications, perform a buffer exchange into the final formulation buffer just before use. | The solubility limit of the conjugate may be lower in the storage buffer compared to the reaction or purification buffers. |
Quantitative Data on Solubility
The solubility of PEGylated conjugates is highly dependent on the specific molecule being conjugated, the degree of PEGylation, and the buffer conditions. The following table provides an example of how PEG chain length and salt type can affect the solubility of a model protein, lysozyme.
| PEGylated Lysozyme | Salt | Concentration Range Tested (mg/mL) | Solubility | Reference |
| 5 kDa PEG-Lysozyme | Ammonium Sulfate | 0.1 - 10 | Solubility decreases with increasing PEG chain length | [7] |
| 10 kDa PEG-Lysozyme | Ammonium Sulfate | 0.1 - 10 | Solubility decreases with increasing PEG chain length | [7] |
| 30 kDa PEG-Lysozyme | Ammonium Sulfate | 0.1 - 10 | Solubility decreases with increasing PEG chain length | [7] |
| 5 kDa PEG-Lysozyme | Sodium Chloride | 0.1 - 10 | Fully soluble in the tested range | [7] |
| 10 kDa PEG-Lysozyme | Sodium Chloride | 0.1 - 10 | Fully soluble in the tested range | [7] |
| 30 kDa PEG-Lysozyme | Sodium Chloride | 0.1 - 10 | Fully soluble in the tested range | [7] |
Experimental Protocols
Protocol 1: General Method for Improving the Solubility of a this compound Conjugate
This protocol outlines a systematic approach to optimizing the solubility of a conjugate that exhibits poor solubility.
-
Buffer Screening:
-
Prepare a series of buffers with varying pH (e.g., pH 6.0, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Attempt to dissolve a small amount of the lyophilized conjugate in each buffer to a target concentration.
-
Visually inspect for precipitation and quantify the soluble fraction by measuring the absorbance at 280 nm (for proteins) or another appropriate wavelength before and after centrifugation to pellet any insoluble material.
-
-
Excipient Screening:
-
Identify the most promising buffer from the initial screen.
-
Prepare stock solutions of various excipients (see table below).
-
Add different excipients at various concentrations to the conjugate dissolved in the chosen buffer.
-
Incubate the samples under relevant conditions (e.g., 4°C for storage, or stress conditions like elevated temperature) and monitor for precipitation over time.
-
-
Commonly Used Excipients to Enhance Conjugate Solubility:
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses aggregation by binding to hydrophobic and charged regions.[10] |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and protein stabilizer.[10] |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic detergents that prevent surface adsorption and aggregation. |
| Sugars (e.g., sucrose, trehalose) | 5-10% (w/v) | Stabilize protein structure. |
Protocol 2: Refolding and Solubilizing Aggregated PEGylated Conjugates
This protocol can be attempted to recover an aggregated conjugate.
-
Solubilization in Denaturant:
-
Pellet the aggregated conjugate by centrifugation.
-
Resuspend the pellet in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea).
-
-
Refolding by Dialysis or Rapid Dilution:
-
Dialysis: Place the solubilized conjugate in a dialysis cassette and dialyze against a series of buffers with decreasing concentrations of the denaturant. The final dialysis step should be against the desired storage buffer.
-
Rapid Dilution: Quickly dilute the denatured conjugate into a large volume of refolding buffer (the desired final storage buffer), often at a low temperature (e.g., 4°C) with gentle stirring.
-
-
Analysis of Refolded Conjugate:
-
After refolding, centrifuge the sample to remove any remaining aggregates.
-
Analyze the supernatant for protein concentration and confirm the integrity and activity of the conjugate using appropriate analytical techniques (e.g., SDS-PAGE, functional assays).
-
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound conjugates.
Caption: An experimental workflow for systematically improving the solubility of a conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 932741-19-0 | BroadPharm [broadpharm.com]
- 3. This compound | Alkynyls | Ambeed.com [ambeed.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and binding properties of PEGylated lysozyme derivatives with increasing molecular weight on hydrophobic-interaction chromatographic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Propargyl-PEG3-amine Click Chemistry
Welcome to the technical support center for Propargyl-PEG3-amine click chemistry. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in click chemistry?
This compound is a chemical reagent that contains a terminal alkyne group (propargyl), a triethylene glycol (PEG3) spacer, and a terminal amine group. It is widely used in bioconjugation and drug development for several reasons:
-
The propargyl group is the reactive handle for the click chemistry reaction with an azide-containing molecule.[1]
-
The PEG3 linker is a short, hydrophilic spacer that can improve the solubility and reduce the aggregation of the resulting conjugate.[2]
-
The amine group provides a versatile point for further modification or for conjugation to molecules with carboxyl groups or other amine-reactive functionalities.
Q2: What are the most common causes of low yield in my CuAAC reaction?
Low yields in CuAAC reactions are often due to a few critical factors:
-
Oxidation of the Copper(I) catalyst: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.[3]
-
Poor quality of reagents: Degradation or impurity of the azide (B81097) or alkyne substrates, or the reducing agent, can significantly impact the reaction efficiency.[3]
-
Insufficient reducing agent: An adequate amount of a reducing agent, like sodium ascorbate (B8700270), is crucial to maintain the copper in its active Cu(I) state.[2][3]
-
Inadequate ligand concentration: Ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[4][5]
Q3: Can I perform this reaction without a copper catalyst?
Yes, copper-free click chemistry, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is an alternative.[2][6] This method uses strained cyclooctynes (like DBCO or BCN) instead of terminal alkynes like the propargyl group. SPAAC avoids the cellular toxicity associated with copper catalysts, making it suitable for in vivo applications.[2][6] However, SPAAC reactions are generally slower than CuAAC reactions.[3]
Q4: How do I monitor the progress of my click reaction?
You can monitor the reaction progress using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
High-Performance Liquid Chromatography (HPLC)
Monitoring the disappearance of the starting materials and the appearance of the desired product will help determine the optimal reaction time.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas your solvents thoroughly. Use fresh sodium ascorbate. Consider working under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Poor reagent quality | Verify the purity and integrity of your this compound and azide-containing molecule using analytical methods. | |
| Steric hindrance | Increase the reaction temperature (e.g., to 40-60°C). Prolong the reaction time.[3] | |
| Multiple spots on TLC/LC-MS indicating side products | Alkyne homocoupling (Glaser coupling) | Ensure a sufficient excess of the reducing agent is present and minimize oxygen exposure.[3] |
| Side reactions with other functional groups | If your molecules contain sensitive functional groups, ensure the pH is controlled. Protect sensitive groups if necessary. | |
| Difficulty in purifying the final product | Residual copper catalyst | For biomolecules, purification methods like dialysis, size exclusion chromatography, or preparative HPLC are recommended to remove the copper catalyst.[3] |
| PEG-related streaking in chromatography | For PEG-containing compounds, which can be challenging to purify via standard silica (B1680970) chromatography, consider reverse-phase chromatography or alternative solvent systems.[7] |
Quantitative Data Summary
The following tables provide recommended starting conditions and concentration ranges for optimizing your CuAAC reaction.
Table 1: Recommended Starting Conditions for CuAAC
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1.1 to 1:1.5 | A slight excess of the less critical reactant can drive the reaction to completion.[3] |
| Copper(II) Source (e.g., CuSO₄) | 1-10 mol% | Higher concentrations might be necessary for more challenging reactions.[3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 3-10 equivalents to Copper(II) | A significant excess is vital to maintain the copper in the active Cu(I) state.[2][3] |
| Ligand (e.g., THPTA, TBTA) | 1-5 equivalents to Copper(II) | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[3][8] |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1) | Ensure all components are fully dissolved.[3] |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow.[3][9] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion.[3] |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction Protocol
This protocol is a good starting point for most applications.
-
Reagent Preparation:
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in deionized water.
-
Sodium ascorbate in deionized water.
-
A suitable copper-chelating ligand (e.g., THPTA) in deionized water.
-
-
-
Reaction Setup:
-
In a clean reaction vessel, dissolve your azide and this compound in the chosen solvent (e.g., a mixture of t-BuOH and water).
-
Add the ligand solution to the reaction mixture.
-
Add the CuSO₄ solution. The order of addition is important to allow the pre-formation of the copper-ligand complex.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
-
If the reaction is sluggish, it can be gently heated to 40-50°C.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, the purification method will depend on the properties of your product.
-
For small molecules, a standard aqueous work-up followed by column chromatography may be sufficient.
-
For larger biomolecules, purification by dialysis, size exclusion chromatography, or preparative HPLC is recommended to effectively remove the copper catalyst and other small molecule impurities.[3]
-
Visualizations
Caption: CuAAC Reaction Pathway.
Caption: CuAAC Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
storage and handling guidelines for Propargyl-PEG3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and use of Propargyl-PEG3-amine. It includes troubleshooting guides in a question-and-answer format to address specific experimental issues, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How should I store this compound and for how long is it stable?
This compound should be stored at -20°C for long-term stability.[1] One supplier suggests a shelf life of 1095 days (approximately 3 years) when stored correctly as a solid.[2] For solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the compound or its stock solutions.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in a variety of common laboratory solvents, including water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).[1][5][6]
Q3: I am observing low yield in my EDC/NHS coupling reaction with this compound. What could be the cause?
Low coupling yield in EDC/NHS reactions is a common issue and can stem from several factors:
-
Hydrolysis of EDC/NHS: Both EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive. Always use fresh, high-quality reagents and prepare solutions immediately before use.
-
Suboptimal pH: The activation of carboxyl groups with EDC is most efficient at a pH of 4.5-6.0, while the subsequent coupling to the amine is favored at a pH of 7.2-8.0. A two-step protocol with pH adjustment can improve yield.
-
Presence of Primary Amines in Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with the activated carboxyl group. Use non-amine-containing buffers like MES, PBS, or Borate.
-
Hydrolysis of the NHS-ester Intermediate: The activated NHS-ester is susceptible to hydrolysis. The amine-containing molecule (this compound) should be added promptly after the activation step.
Q4: My protein is precipitating during the EDC/NHS coupling reaction. How can I prevent this?
Protein precipitation during the reaction can significantly lower your yield. Here are some potential causes and solutions:
-
Protein Aggregation: Changes in pH or the addition of reagents can cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers.
-
High EDC Concentration: Using a large excess of EDC can sometimes lead to precipitation. If you observe this, try reducing the EDC concentration.
-
Self-Crosslinking of the Protein: To minimize protein self-crosslinking, a two-step conjugation protocol is recommended. This involves activating the carboxyl groups first, followed by quenching the excess EDC and then adding the this compound.
Q5: My copper-catalyzed click chemistry (CuAAC) reaction is not working or has a low yield. What are the common pitfalls?
Several factors can affect the efficiency of a CuAAC reaction:
-
Oxidation of Copper(I): The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II). It is crucial to use a reducing agent, such as sodium ascorbate (B8700270), and a stabilizing ligand like THPTA or TBTA to maintain the copper in its +1 oxidation state.[2]
-
Low Reagent Quality: Ensure your azide- and alkyne-containing molecules are pure and have not degraded.
-
Suboptimal Reaction Conditions: The reaction is sensitive to pH, with a range of 4-12 being generally acceptable. The choice of solvent can also play a role.
-
Presence of Copper-Chelating Agents: Buffers or sample components containing strong copper chelators (e.g., EDTA) can sequester the copper catalyst.
-
Reactive Oxygen Species (ROS): The combination of a copper catalyst and a reducing agent can generate ROS, which may damage your biomolecules. The use of a copper-chelating ligand can help mitigate this.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature (Solid) | -20°C | [1] |
| Shelf Life (Solid) | ~3 years (1095 days) | [2] |
| Storage of Stock Solutions | 1 month at -20°C; 6 months at -80°C | [3][4] |
| Purity | >97% | [6] |
| Solubility | Water, DMSO, DCM, DMF | [1][5][6] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling to a Carboxyl-Containing Protein
This protocol is adapted from standard EDC/NHS coupling procedures and is designed to minimize protein self-crosslinking.
Materials:
-
Carboxyl-containing protein
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Glycine or Hydroxylamine, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the carboxyl-containing protein in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or ultrapure water.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS. This step helps to prevent polymerization of the amine-containing molecule.
-
-
Coupling of this compound:
-
Immediately add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and cap any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for a copper-catalyzed click chemistry reaction. Optimization of reagent concentrations may be necessary for specific applications.
Materials:
-
Azide-containing molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium Ascorbate
-
Reaction Buffer: Phosphate buffer, pH 7.0
Procedure:
-
Prepare Stock Solutions:
-
Azide-containing molecule in a suitable solvent (e.g., water or DMSO).
-
This compound in water.
-
100 mM CuSO₄ in water.
-
500 mM THPTA in water.
-
Freshly prepared 1 M Sodium Ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and this compound in the Reaction Buffer. A slight molar excess (1.1 to 2 equivalents) of one of the components is often used.
-
-
Prepare Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common. Vortex briefly.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture containing the azide (B81097) and alkyne.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Purification:
-
Once the reaction is complete, the conjugate can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
-
Visualizations
Caption: Workflow for two-step EDC/NHS coupling of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. broadpharm.com [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting Low Yield in Propargyl-PEG3-amine Conjugation: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in Propargyl-PEG3-amine conjugation reactions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation and what are the common failure points?
This compound contains a primary amine that readily reacts with activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2] The propargyl group remains available for subsequent "click chemistry" reactions.[1][3][4]
The primary reason for low conjugation yield is the competition between the desired amine reaction and the hydrolysis of the NHS ester.[5][6] NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that accelerates at higher pH values.[7][8] If the NHS ester hydrolyzes, it can no longer react with the amine, thus lowering the yield of the desired conjugate.
Q2: My conjugation yield is consistently low. What are the most critical reaction parameters I should check first?
Several factors can contribute to low yield. The most critical parameters to investigate are:
-
pH of the reaction buffer: The reaction is highly pH-dependent.[9] The optimal pH is a compromise between ensuring the amine is deprotonated and nucleophilic (favored at higher pH) and minimizing NHS ester hydrolysis (favored at lower pH).[7][10]
-
Buffer composition: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target molecule for the NHS ester, significantly reducing your yield.[5][11]
-
Quality and storage of the NHS ester: NHS esters are moisture-sensitive.[8][12][13] Improper storage or handling can lead to hydrolysis before the reagent is even used.
Q3: What is the optimal pH for this conjugation and what buffers are recommended?
The optimal pH range for NHS ester-amine coupling is typically between 7.2 and 8.5.[5][14][15] A pH of 8.3-8.5 is often recommended as an ideal balance.[9][15]
Recommended Amine-Free Buffers:
Buffers to Avoid:
Q4: How can I test if my NHS ester reagent is still active?
You can perform a simple activity test by measuring the absorbance of the NHS byproduct released upon hydrolysis.[8]
-
Dissolve a small amount of the NHS ester in an amine-free buffer.
-
Measure the absorbance at 260 nm.
-
Add a small amount of a strong base (e.g., 0.5-1.0 N NaOH) to force complete hydrolysis.
-
Immediately measure the absorbance at 260 nm again.
A significant increase in absorbance after adding the base indicates that the NHS ester was active.[8] If there is little to no change, the reagent has likely already hydrolyzed and is inactive.[8][12]
Q5: I suspect my protein is precipitating during the reaction. What could be the cause and how can I prevent it?
Protein precipitation can occur if the concentration of the organic solvent (like DMSO or DMF) used to dissolve the this compound or the NHS ester is too high.[15] It is advisable to keep the final concentration of the organic solvent below 10%.[13][15] Additionally, extensive modification of lysine (B10760008) residues can alter the protein's charge and structure, potentially leading to precipitation.[14] To mitigate this, consider optimizing the molar ratio of the PEG reagent to your protein.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to low conjugation yield.
Problem: Low or No Conjugation Product
| Possible Cause | Recommended Solution | Citation |
| Hydrolyzed NHS Ester | Store NHS ester reagents desiccated at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use and do not store them. Perform an activity test as described in Q4. | [8][12][13] |
| Suboptimal Reaction pH | Use a calibrated pH meter to ensure your buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal. | [5][9][15] |
| Incompatible Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange via dialysis or a desalting column into a compatible buffer like PBS, HEPES, or bicarbonate. | [5][11][13] |
| Low Reactant Concentration | Low protein concentrations can favor the hydrolysis of the NHS ester over the desired bimolecular conjugation. A protein concentration of 1-10 mg/mL is recommended. | [7][14] |
| Insufficient Molar Excess of PEG Reagent | Start with a 5- to 20-fold molar excess of the this compound (if reacting with an NHS-activated molecule) or the NHS-activated molecule (if reacting with this compound). This may require optimization. | [7] |
Experimental Protocols
General Protocol for this compound Conjugation to an NHS-Activated Molecule
This protocol provides a general guideline. Optimization may be required for specific applications.
1. Preparation of Solutions:
-
Protein Solution: Dissolve the protein or other amine-containing molecule in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[7]
-
This compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.[9]
2. Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] Ensure the final concentration of the organic solvent is less than 10%.[15]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]
3. Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7]
-
Incubate for 15-30 minutes at room temperature.[7]
4. Purification:
-
Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[7][] Other methods like ion-exchange or hydrophobic interaction chromatography can also be employed for purification of PEGylated proteins.[][17]
Visualizations
Troubleshooting Workflow
References
- 1. This compound, 932741-19-0 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. biopharminternational.com [biopharminternational.com]
stability issues with Propargyl-PEG3-amine in aqueous solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Propargyl-PEG3-amine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses common problems and questions regarding the stability of this compound in aqueous solutions.
Question 1: I am observing low yields or inconsistent results in my conjugation reaction. Could this be related to the stability of my this compound solution?
Answer: Yes, the stability of this compound in aqueous solution is a critical factor for successful conjugation. Degradation of the molecule can lead to reduced reactivity and the formation of impurities that may interfere with your experiment. It is recommended to always use freshly prepared aqueous solutions of this compound.[1] If you must store the solution, prepare aliquots and store them at -20°C for up to one month.[1]
Question 2: What are the primary factors that can affect the stability of this compound in an aqueous solution?
Answer: The main factors influencing the stability of this compound are pH, temperature, and the presence of oxidizing agents. The propargylamine (B41283) moiety can be susceptible to degradation, and the polyethylene (B3416737) glycol (PEG) chain, while generally stable, can undergo oxidative cleavage of its ether linkages.[2][3]
Question 3: My aqueous solution of this compound has turned a slight yellow color. Is it still usable?
Answer: A change in color, such as turning yellow, can be an indication of degradation. It is highly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experiment. The color change may be due to the formation of degradation products.
Question 4: How does pH affect the stability of this compound?
Answer: The pH of the aqueous solution is a critical parameter.[4] The amine group of this compound is basic and its protonation state is pH-dependent. At neutral to slightly basic pH, the amine is deprotonated and more nucleophilic, which is often desired for conjugation reactions. However, extreme pH conditions (both acidic and basic) can potentially catalyze the degradation of the molecule.[4] It is advisable to maintain the pH of your reaction buffer within the optimal range for your specific application, typically between 7 and 8.5.
Question 5: What are the recommended storage conditions for this compound, both as a solid and in solution?
Answer: As a solid, this compound should be stored at -20°C.[2] Aqueous solutions should ideally be prepared fresh for each use. If storage is necessary, it is recommended to make single-use aliquots and store them at -20°C for no longer than one month.[1] Avoid repeated freeze-thaw cycles.
Factors Affecting Stability of this compound in Aqueous Solutions
The following table summarizes the key factors that can impact the stability of this compound in aqueous environments.
| Factor | Potential Impact on Stability | Recommendations for Mitigation |
| pH | Extreme pH (both acidic and basic) can lead to the degradation of the propargylamine moiety. The reactivity of the amine group is also pH-dependent.[4] | Maintain a pH range of 7.0-8.5 for most bioconjugation reactions. Use non-amine containing buffers like phosphate-buffered saline (PBS). |
| Temperature | Elevated temperatures can accelerate the rate of degradation. | Prepare and use solutions at room temperature or on ice. For storage, keep the solid compound at -20°C. |
| Oxidizing Agents | The ether linkages in the PEG chain are susceptible to oxidative cleavage.[3] The presence of oxidizing agents can lead to the degradation of the molecule. | Avoid the use of buffers or reagents that contain known oxidizing agents. If possible, use degassed buffers. |
| Light | While not extensively documented for this specific molecule, prolonged exposure to light can contribute to the degradation of some chemical compounds. | Store the solid compound and solutions protected from light. |
| Storage Duration | Aqueous solutions of this compound have limited stability.[1] | Prepare solutions fresh before use. If necessary, store aliquots at -20°C for up to one month.[1] |
| Freeze-Thaw Cycles | Repeated freezing and thawing of aqueous solutions can accelerate degradation. | Prepare single-use aliquots to avoid multiple freeze-thaw cycles. |
Visualizing Stability Troubleshooting and Experimental Workflow
The following diagrams illustrate a troubleshooting workflow for stability issues and a general protocol for assessing the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound in aqueous solutions.
Objective: To identify potential degradation pathways and determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Liquid chromatography-mass spectrometry (LC-MS) system for identification of degradation products
-
pH meter
-
Incubator or water bath
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Thermal Degradation: Incubate an aqueous solution (in PBS, pH 7.4) of this compound (1 mg/mL) at an elevated temperature (e.g., 40°C, 60°C).
-
Control: Prepare a solution of this compound (1 mg/mL) in PBS, pH 7.4, and keep it at 4°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples immediately by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.
-
-
Identification of Degradation Products:
-
Analyze the stressed samples using LC-MS to determine the mass of the degradation products and aid in their structural elucidation.
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate constant and half-life under each stress condition.
-
Characterize the major degradation products based on their mass spectra.
Caption: General workflow for a stability assessment study.
References
Technical Support Center: Purification Strategies for Propargyl-PEG3-amine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Propargyl-PEG3-amine reaction products.
This compound is a versatile linker molecule featuring a terminal alkyne (propargyl group) and a primary amine, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The primary amine allows for conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or carbonyls.[1] The propargyl group enables reaction with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.[4][5][6]
Purification of the resulting conjugates is critical to remove unreacted starting materials and byproducts, ensuring the purity of the final product for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying my this compound reaction product?
The most common and effective purification methods leverage the physicochemical changes that occur upon conjugation, such as increased size and altered charge or hydrophobicity. Key techniques include:
-
Size Exclusion Chromatography (SEC): This is one of the most frequently used methods for purifying PEGylated molecules.[] It separates molecules based on their hydrodynamic radius (size). Since conjugation with your molecule of interest will increase the overall size, SEC is highly effective at separating the larger product from smaller, unreacted this compound.[8][9]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[10][11] this compound is basic due to its primary amine. After reacting this amine (for example, in an amidation reaction), the positive charge is eliminated. This change in charge can be exploited to separate the neutral product from the unreacted, positively charged this compound using cation exchange chromatography.[12] Similarly, the overall charge of the target molecule may be altered by PEGylation, which can shield surface charges, enabling separation.[][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on differences in hydrophobicity.[] PEGylation typically increases the hydrophobicity of a molecule, leading to longer retention times on a reversed-phase column. This high-resolution technique is particularly useful for separating products with small differences in properties and can even distinguish between positional isomers.[13][14]
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses aqueous mobile phases with a salt gradient, making it a less denaturing alternative to RP-HPLC for sensitive biomolecules like proteins.[][13]
Q2: How do I choose the best purification method for my specific product?
The optimal method depends on the properties of your target molecule, the nature of the reaction, and the scale of the purification. The decision-making workflow below can guide your selection. Key factors to consider are the differences in size, charge, and hydrophobicity between your starting materials, product, and any byproducts. Often, a combination of methods (e.g., IEX followed by SEC) is required to achieve high purity.[8]
Q3: How can I stop the reaction before purification?
For reactions involving the amine group of this compound with NHS esters, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer, glycine, or ethanolamine.[9] These reagents will react with any remaining NHS esters, rendering them inert. For click chemistry reactions, the copper catalyst is typically removed during workup or purification.
Q4: What analytical techniques can I use to monitor the purification process?
Several techniques can assess the purity of your fractions and the final product:
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC are excellent for quantifying the amount of unreacted starting material and determining the purity of the final product.[8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the desired product, verifying successful conjugation.[8]
-
SDS-PAGE (for proteins): If you have PEGylated a protein, you will observe a significant increase in its apparent molecular weight on an SDS-PAGE gel.[8]
-
Thin-Layer Chromatography (TLC): For smaller organic molecules, TLC can be a quick way to monitor reaction progress and fraction purity. PEG-containing compounds can be visualized using a modified Dragendorff stain.[15]
Troubleshooting Guides
Problem 1: Unreacted this compound in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient Purification | The chosen chromatography method may have inadequate resolution to separate the product from the excess PEG reagent.[8] |
| For SEC: Use a longer column or a resin with a smaller particle size and appropriate pore size for higher resolution. Ensure the sample injection volume does not exceed 2-5% of the column volume.[8][9] | |
| For IEX: Since this compound is basic, use cation exchange chromatography. Optimize the salt gradient (a shallow gradient is often better) and pH to maximize separation from your product.[13][16] | |
| For RP-HPLC: Optimize the gradient of the organic solvent to improve the separation between your more hydrophobic product and the more polar unreacted amine. | |
| Incomplete Reaction | The reaction may not have gone to completion, leaving a large excess of the PEG reagent. |
| Drive the reaction to completion by adjusting stoichiometry (use the other reactant in slight excess if possible) or reaction time. | |
| Poor Quenching | For reactions with NHS esters, if the quenching step is inefficient, the unreacted this compound remains. |
| Ensure the quenching reagent (e.g., Tris, glycine) is added in sufficient molar excess (e.g., 10-fold) and allowed to react for an adequate time (e.g., at least one hour).[9] |
Problem 2: Low Recovery of the PEGylated Product
| Possible Cause | Recommended Solution |
| Irreversible Binding to Column | The product may be binding non-specifically or irreversibly to the chromatography resin.[8][13] |
| For IEX: Increase the salt concentration or change the pH of the elution buffer to disrupt ionic interactions. | |
| For HIC: Decrease the salt concentration in the elution buffer to reduce hydrophobic interactions. | |
| For RP-HPLC: Ensure the organic solvent concentration is high enough to elute the product. Consider a different column chemistry (e.g., C4 instead of C18 for very hydrophobic proteins).[17][18] | |
| General: Consider adding modifiers like arginine to the mobile phase to reduce non-specific binding.[13] | |
| Product Precipitation | The product may not be soluble in the chosen mobile phase or buffer, causing it to precipitate on the column.[13] |
| Verify the solubility of your product under the purification conditions. Adjusting the pH or ionic strength of the buffers may be necessary to maintain solubility. | |
| Harsh Purification Conditions | High pressure or inappropriate buffer conditions can lead to product degradation or aggregation, which is then lost during purification.[9] |
| For SEC: Reduce the flow rate to lower the column pressure. | |
| General: Perform purification steps at a lower temperature (e.g., 4°C) if your product is unstable. Screen different buffers to find conditions that maximize stability.[9] |
digraph "Troubleshooting_Low_Recovery" { graph [fontname="Arial", fontsize=12, splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];Start [label="Problem:\nLow Product Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Binding [label="Is the product irreversibly\nbinding to the column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solubility [label="Is the product precipitating\non the column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stability [label="Is the product degrading\nor aggregating?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Modify_Elution [label="Solution:\nModify elution conditions\n(e.g., higher salt for IEX,\nlower salt for HIC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Column [label="Solution:\nChange column matrix or\nadd mobile phase modifiers\n(e.g., arginine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Modify_Buffer [label="Solution:\nAdjust mobile phase pH\nor ionic strength to\nimprove solubility", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Modify_Conditions [label="Solution:\nReduce flow rate,\nlower temperature (4°C),\nand screen for stabilizing\nbuffers", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Improved Recovery", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Binding; Check_Binding -> Modify_Elution [label="Yes"]; Check_Binding -> Check_Solubility [label="No"]; Modify_Elution -> Change_Column;
Check_Solubility -> Modify_Buffer [label="Yes"]; Check_Solubility -> Check_Stability [label="No"];
Check_Stability -> Modify_Conditions [label="Yes"]; Check_Stability -> End [label="No / Resolved"];
Change_Column -> End; Modify_Buffer -> End; Modify_Conditions -> End; }
Problem 3: Product Aggregation After Purification
| Possible Cause | Recommended Solution |
| Instability of Conjugate | The PEGylation may have altered the stability profile of your molecule, making it more prone to aggregation.[9] |
| Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that provides optimal stability for the purified product. | |
| Harsh Elution Conditions | The conditions used to elute the product from the column (e.g., high concentration of organic solvent in RP-HPLC, extreme pH) may induce aggregation. |
| Perform a buffer exchange step immediately after elution (e.g., using dialysis or a desalting column) into a buffer that is optimal for the product's stability. | |
| High Concentration | The product may be aggregating in the collected high-concentration fractions. |
| Pool fractions and dilute the product to a concentration known to be stable. Perform purification at a lower concentration if possible. |
Data Summary Tables
Table 1: Comparison of Primary Purification Techniques
| Feature | Size Exclusion (SEC) | Ion Exchange (IEX) | Reversed-Phase (RP-HPLC) |
| Separation Principle | Hydrodynamic Size[] | Net Surface Charge[] | Hydrophobicity[] |
| Primary Application | Removing unreacted PEG linkers; Buffer exchange[9] | Separating species by degree of PEGylation or charge changes[13] | High-resolution analysis; Isomer separation[13][17] |
| Mobile Phase | Aqueous Buffers | Aqueous Buffers with Salt/pH Gradient | Water/Organic Solvent Gradient (e.g., Acetonitrile)[13] |
| Resolution | Moderate | High | Very High |
| Sample Capacity | High | High | Lower (for preparative scale) |
| Potential Issues | Large sample volume decreases resolution; Non-specific binding[13] | "Charge shielding" by PEG; Steric hindrance from PEG chain[13] | Product denaturation by organic solvents; Irreversible binding |
Key Experimental Protocols
Protocol 1: General Protocol for Size Exclusion Chromatography (SEC)
This protocol is designed to separate the larger PEGylated product from smaller unreacted this compound.
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your product's size. The pore size should be small enough to exclude your product while allowing the smaller impurities to enter the pores.[9][13] Equilibrate the column with a suitable, filtered, and degassed mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[9]
-
Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[8][9]
-
Elution: Elute the sample with the mobile phase at a constant, optimized flow rate. A slower flow rate often improves resolution.[9] The larger PEGylated product will elute first, followed by the smaller unreacted starting materials.
-
Fraction Collection & Analysis: Collect fractions and analyze them using HPLC, MS, or SDS-PAGE to identify those containing the pure product.[8]
Protocol 2: General Protocol for Ion Exchange Chromatography (IEX)
This protocol is ideal when the reaction product has a different net charge from the starting materials.
-
Resin and Buffer Selection: Choose a cation exchange resin (to bind the basic this compound) or an anion exchange resin based on the pI of your product. Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B), ensuring the pH is optimized to achieve the desired charge separation.[13]
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Buffer A.
-
Sample Loading: Dilute the sample in Buffer A to reduce its ionic strength and load it onto the column.
-
Wash: Wash the column with several volumes of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound molecules by applying a salt gradient (e.g., a linear gradient from 0-100% Buffer B over 20 column volumes). A shallow gradient is often more effective for separating species with similar charges.[13]
-
Fraction Collection & Analysis: Collect fractions across the gradient and analyze them to identify the pure product.
Protocol 3: General Protocol for Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for high-resolution separation of the product from closely related impurities.
-
Column and Mobile Phase Selection: Use a C4 or C18 reversed-phase column suitable for your molecule's size and hydrophobicity.[17][18] Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[13]
-
System Setup: Set the column temperature (e.g., 45°C) to improve peak shape.[13][18]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).[13]
-
Sample Injection: Inject the filtered sample onto the column.
-
Elution: Apply a gradient of increasing Mobile Phase B to elute the components. The more hydrophobic PEGylated product will typically elute at a higher percentage of organic solvent.
-
Fraction Collection & Analysis: Collect and analyze fractions. If TFA was used, it may need to be removed by lyophilization depending on the downstream application.
References
- 1. This compound, 932741-19-0 | BroadPharm [broadpharm.com]
- 2. This compound | Alkynyls | Ambeed.com [ambeed.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. phenomenex.com [phenomenex.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. blob.phenomenex.com [blob.phenomenex.com]
Technical Support Center: Managing Copper Catalyst Removal in Propargyl-PEG3-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed Propargyl-PEG3-amine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing copper catalysts from this compound reaction mixtures?
A1: The primary challenges stem from the inherent properties of the PEGylated and amine-containing product. The PEG chain can sterically hinder the copper catalyst, making it less accessible to chelating agents. Additionally, the amine group in your product can coordinate with copper, potentially making it more difficult to remove compared to non-amine-containing molecules. The hydrophilic nature of the PEG chain can also complicate purification methods like liquid-liquid extraction.
Q2: What are the most common methods for removing residual copper catalyst after a click reaction?
A2: The most common and effective methods include:
-
Aqueous Washes with Chelating Agents: Utilizing agents like EDTA, ammonium (B1175870) chloride, or aqueous ammonia (B1221849) to form water-soluble copper complexes that can be extracted from the organic phase.
-
Solid-Phase Scavengers: Employing resins with functional groups that have a high affinity for copper, such as those with thiourea (B124793) or amine functionalities.
-
Chromatography: Techniques like Size Exclusion Chromatography (SEC) can separate the larger PEGylated product from the smaller copper catalyst and other reagents. Ion Exchange Chromatography (IEX) can also be effective by exploiting the change in charge of the molecule after PEGylation.
-
Dialysis: For larger biomolecules, dialysis against a buffer containing a chelating agent like EDTA is an effective method.[1]
Q3: How can I determine the level of residual copper in my final product?
A3: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for quantifying trace metals, including copper, in your final product. This method can provide accurate measurements to ensure your product meets the required purity standards for downstream applications.
Q4: Can residual copper affect my downstream experiments?
A4: Yes, residual copper can have several detrimental effects on downstream applications. It can be cytotoxic in cell-based assays, interfere with spectroscopic measurements, and catalyze the oxidation of your product or other sensitive reagents. For drug development applications, minimizing residual copper is a critical regulatory requirement.
Troubleshooting Guide
Problem 1: Low or no product yield in the click reaction.
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | Ensure you are using a reducing agent, such as sodium ascorbate, to maintain copper in the active Cu(I) state. It is also beneficial to degas your solvents to remove dissolved oxygen, which can oxidize the catalyst. |
| Inappropriate Ligand | For aqueous reactions, water-soluble ligands like THPTA or BTTAA are recommended.[2] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. Pre-mixing the copper salt and ligand before adding them to the reaction mixture is advisable. |
| Substrate-Specific Issues | Steric hindrance around the alkyne or azide (B81097) can slow the reaction. Increasing the reaction time or temperature may be necessary. Functional groups on your substrate, such as thiols, can coordinate with the copper catalyst and inhibit the reaction. Increasing the concentration of the copper-ligand complex can help. |
| Incorrect Stoichiometry | While a 1:1 ratio of azide to alkyne is often used, a slight excess (e.g., 1.1 to 2-fold) of one reagent can help drive the reaction to completion. |
Problem 2: Persistent green or blue color in the organic layer after aqueous extraction, indicating residual copper.
| Possible Cause | Suggested Solution |
| Incomplete Chelation | The concentration of the chelating agent may be insufficient. Perform additional washes with a fresh solution of the chelating agent. Consider increasing the concentration of the chelating agent. |
| Inefficient Phase Separation | The PEGylated product may be retaining some of the aqueous phase. After separating the layers, wash the organic layer with brine to help remove dissolved water and water-soluble impurities. |
| Strong Copper-Amine Coordination | The amine group on your product may be strongly coordinated to the copper. Consider using a stronger chelating agent or a combination of removal methods, such as an aqueous wash followed by a solid-phase scavenger. |
Problem 3: Product is water-soluble, making liquid-liquid extraction difficult.
| Possible Cause | Suggested Solution |
| Product Partitioning | The PEG chain imparts high water solubility. |
| Alternative Purification Methods | Use a solid-phase copper scavenger resin. These can be filtered off after chelating the copper. Dialysis against a buffer containing EDTA is also a suitable method for water-soluble products. Size Exclusion Chromatography (SEC) can also be employed to separate the product from the copper catalyst. |
Quantitative Data on Copper Removal
The efficiency of copper removal can vary depending on the method and the specific properties of the PEGylated compound. The following table summarizes some reported efficiencies for different techniques.
| Removal Method | Compound Type | Residual Copper Level |
| Precipitation in Basic Medium | Amino-functionalized polymethacrylate | As low as 5 ppm |
| Filtration over Alumina | Polymerization mixtures | 75% reduction from crude product |
| Liquid-Liquid Extraction with aq. NH₄Cl | Polymerization mixtures | 67% reduction from crude product |
| Dialysis with EDTA | General recommendation for biomolecules | Effective for removing small molecule impurities |
| Solid-Phase Scavenger Resins | General recommendation | High efficiency of copper removal |
Experimental Protocols
Protocol 1: Copper Removal using EDTA Wash
-
Reaction Quench: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane).
-
EDTA Wash: Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). Shake the separatory funnel vigorously and allow the layers to separate.
-
Separate Layers: Separate the organic layer.
-
Repeat Wash: Repeat the EDTA wash if a blue or green color persists in the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
-
Resin Selection: Choose a scavenger resin with high affinity for copper (e.g., SiliaMetS Thiol or QuadraSil AP).
-
Incubation: Add the scavenger resin to the crude reaction mixture (typically 3-5 equivalents relative to the copper catalyst). Stir the mixture at room temperature for 1-4 hours.
-
Filtration: Filter the mixture to remove the resin.
-
Wash Resin: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure.
Visualizations
Caption: Experimental workflow for this compound reaction and subsequent copper removal.
Caption: Troubleshooting workflow for common issues in this compound reactions.
References
addressing steric hindrance in Propargyl-PEG3-amine labeling
Welcome to the technical support center for Propargyl-PEG3-amine labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments and overcome challenges related to steric hindrance.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with this compound, focusing on the amine-reactive NHS ester chemistry and subsequent click reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Steric Hindrance: The target amine group is not easily accessible due to the surrounding molecular structure. | - Increase PEG Linker Length: Consider using a variant with a longer PEG chain (e.g., Propargyl-PEG6-amine or Propargyl-PEG12-amine) to increase the distance between the propargyl group and the biomolecule, thereby reducing steric hindrance.[1][2][3] - Optimize Molar Ratio: Increase the molar excess of this compound to the target biomolecule. A 20-fold molar excess is a common starting point for antibodies.[4] - Site-Directed Mutagenesis: If possible, introduce a more accessible amine group at a different location on the biomolecule. |
| Suboptimal Reaction pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines. | - Adjust Buffer pH: Ensure the reaction buffer has a pH between 7.2 and 8.5 for efficient reaction with primary amines.[5][6] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[5] | |
| Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester on the activated this compound has hydrolyzed due to moisture or high pH. | - Use Anhydrous Solvents: Dissolve the Propargyl-PEG3-NHS ester in anhydrous DMSO or DMF immediately before use.[7][8] - Control Reaction Time and Temperature: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight to balance labeling efficiency and hydrolysis.[4][5] | |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with the target biomolecule for the NHS ester. | - Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate.[5][7] | |
| Precipitation of Biomolecule During or After Labeling | Over-labeling: A high degree of PEGylation has altered the physicochemical properties of the biomolecule, leading to aggregation. | - Reduce Molar Ratio: Decrease the molar excess of the this compound reagent in the reaction. - Optimize Reaction Time: Shorten the incubation time to reduce the extent of labeling. |
| Change in Solubility: The addition of the PEG linker has altered the solubility characteristics of the biomolecule. | - Adjust Buffer Conditions: Modify the pH or ionic strength of the buffer to improve the solubility of the conjugate. | |
| Poor "Click" Reaction Yield (Post-Labeling) | Inefficient Labeling: The initial amine labeling step was unsuccessful, resulting in a low concentration of propargyl groups. | - Troubleshoot the Amine Labeling Step: Refer to the "Low Labeling Efficiency" section above to optimize the initial conjugation. |
| Steric Hindrance at the Propargyl Group: The propargyl group is sterically hindered, preventing efficient reaction with the azide-containing molecule. | - Increase Linker Length: As with amine labeling, using a longer PEG linker can improve the accessibility of the propargyl group for the click reaction.[1][2] | |
| Issues with Copper Catalyst (for CuAAC): The copper(I) catalyst is inactive or cytotoxic to living cells. | - Use a Copper-Free Click Chemistry Approach: Employ strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative (e.g., DBCO) to avoid copper catalysis.[9] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect this compound labeling?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the context of this compound labeling, bulky groups surrounding the target amine on your biomolecule can physically block the approach of the labeling reagent, reducing the efficiency of the conjugation reaction. The PEG3 linker helps to create distance between the reactive propargyl group and the biomolecule, which can help overcome some steric hindrance.[1][2]
Q2: How can I optimize the molar ratio of this compound to my protein?
A2: The optimal molar ratio depends on the specific protein and the desired degree of labeling. It is recommended to perform a titration experiment with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) of this compound to your protein.[4] A common starting point for antibodies is a 20-fold molar excess.[4] The degree of labeling can be assessed by techniques such as mass spectrometry or by quantifying the incorporated propargyl groups.
Q3: What is the ideal buffer for the amine labeling reaction?
A3: The ideal buffer should be free of primary amines and have a pH between 7.2 and 8.5.[5][6] Commonly used buffers include 0.1 M sodium phosphate, 0.15 M NaCl (PBS) at pH 7.2-8.0, or 0.1 M sodium bicarbonate at pH 8.3.[5][7] Buffers containing Tris or glycine (B1666218) should be avoided as they will compete with the target biomolecule for the NHS ester.[5][7]
Q4: Can I use this compound for labeling in living cells?
A4: The initial amine labeling step is typically performed on purified biomolecules in vitro. For subsequent "click" reactions in living systems, it is crucial to use a bioorthogonal method. If using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cytotoxicity of copper can be a concern. A preferred method for live-cell applications is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[9]
Q5: How does the length of the PEG linker affect labeling efficiency?
A5: Longer PEG linkers generally lead to higher conjugation efficiency, especially when dealing with sterically hindered sites.[1][10] The increased length and flexibility of the PEG chain provide greater spatial separation between the reactive group and the biomolecule, reducing steric clashes.[2] However, excessively long linkers might have other effects on the conjugate's properties, so the optimal length should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with Propargyl-PEG3-NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare Propargyl-PEG3-NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Determine Molar Ratio: Calculate the volume of the Propargyl-PEG3-NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold molar excess).
-
Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the Propargyl-PEG3-NHS ester solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C with continuous stirring.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted Propargyl-PEG3-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol is for the "click" reaction following the successful labeling of a biomolecule with this compound.
Materials:
-
Propargyl-labeled biomolecule
-
Azide-containing molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: PBS or Tris-buffered saline (TBS)
Procedure:
-
Prepare Reactants: Dissolve the propargyl-labeled biomolecule and the azide-containing molecule in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO₄ and the copper ligand. Then, add the sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) state.
-
Initiate Click Reaction: Add the catalyst premix to the solution containing the propargyl- and azide-modified molecules.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted reagents.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PROTACs Synthesized with Propargyl-PEG3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Proteolysis Targeting Chimeras (PROTACs) synthesized using a Propargyl-PEG3-amine linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a PROTAC containing a this compound linker?
PROTACs with PEG-based linkers, including this compound, face two main stability challenges:
-
Metabolic Instability: The ether linkages within the polyethylene (B3416737) glycol (PEG) chain are susceptible to oxidative metabolism by enzymes like cytochrome P450s (CYPs), primarily in the liver.[1][2] This can lead to O-dealkylation and rapid clearance of the PROTAC in vivo, reducing its half-life and therapeutic efficacy.[2]
-
Chemical Instability: While generally more stable than esters, the amide bonds often used to connect the linker to the ligands can be susceptible to hydrolysis, especially at non-physiological pH. Furthermore, the terminal alkyne (propargyl group) and the amine functionality can potentially undergo specific reactions depending on the storage and experimental conditions.
Q2: How does the this compound linker influence the overall properties of the PROTAC?
The linker is a critical component that influences a PROTAC's efficacy and drug-like properties.[1] A this compound linker imparts:
-
Flexibility: PEG linkers are highly flexible, which can be advantageous for allowing the two ligands to adopt an optimal orientation for forming a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4]
-
Solubility: The PEG component generally increases the aqueous solubility of the PROTAC molecule, which is beneficial given that many PROTACs are large and lipophilic.[4][5]
-
Synthetic Utility: The terminal propargyl group is designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, enabling modular synthesis of the final PROTAC.[6][7]
Q3: What are the recommended storage conditions for ensuring the long-term stability of my PROTAC?
To maximize the shelf-life of your PROTAC, follow these guidelines:
-
Lyophilized Form: For long-term storage, it is best to store the PROTAC as a lyophilized powder at -20°C or -80°C in a tightly sealed vial, protected from light. This minimizes degradation from moisture and air.
-
In Solution: If the PROTAC is in a solvent like DMSO, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
-
Aqueous Buffers: PROTACs are generally less stable in aqueous solutions.[1] If you must store them in a buffer, use a sterile buffer at a pH of 5-6, aliquot the solution, and freeze it immediately at -80°C. Avoid storing in aqueous solutions at 4°C for more than a few days.
Q4: My PROTAC is showing no degradation of the target protein. Could this be a stability issue?
Yes, poor chemical or metabolic stability can lead to a loss of activity. If the PROTAC degrades in the vial, in the DMSO stock, or rapidly in the cell culture media, its effective concentration will be too low to induce degradation. Before investigating complex biological reasons for failure, it is crucial to confirm the integrity of your compound.[]
Troubleshooting Guide
This guide addresses common experimental issues that may be linked to the stability of your PROTAC.
Issue 1: Inconsistent or No Target Degradation in Cellular Assays
If you observe high variability or a complete lack of activity in your western blots or other degradation assays, the PROTAC may be degrading during the experiment.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 932741-19-0 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Propargyl-PEG3-amine vs. Propargyl-PEG4-amine: A Comparative Guide for PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) necessitates a nuanced understanding of each component's contribution to overall efficacy. The linker, connecting the target protein ligand and the E3 ligase recruiter, is a critical determinant of a PROTAC's success. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their hydrophilicity and tunable length. This guide provides a detailed comparison of two commonly used PEG linkers, Propargyl-PEG3-amine and Propargyl-PEG4-amine, supported by experimental data and detailed protocols to inform linker selection in PROTAC design.
The Critical Role of PEG Linkers in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] The length and flexibility of the linker are paramount in achieving a productive ternary complex.[2] A linker that is too short may cause steric hindrance, preventing the complex from forming, while an overly long or flexible linker can lead to a non-productive complex where ubiquitination is inefficient.[1][2] Therefore, optimizing the linker length is a key step in developing potent and selective PROTACs.
This compound and Propargyl-PEG4-amine are heterobifunctional linkers that feature a terminal alkyne group, suitable for "click chemistry" reactions, and a primary amine for conjugation to a ligand.[3][4] The key difference between them is the length of the PEG chain, with Propargyl-PEG4-amine having one additional ethylene (B1197577) glycol unit compared to this compound. This seemingly minor structural change can have a significant impact on the resulting PROTAC's biological activity.
Comparative Analysis of PROTAC Performance
While direct head-to-head comparisons of this compound and Propargyl-PEG4-amine in the same PROTAC system are not extensively published, we can infer their differential impact based on systematic studies of PEG linker length variation. The following tables present a representative comparison based on established trends in PROTAC development, illustrating how a single PEG unit difference can affect key performance indicators.
Table 1: Physicochemical Properties of this compound vs. Propargyl-PEG4-amine
| Property | This compound | Propargyl-PEG4-amine |
| Molecular Weight | 187.23 g/mol | 231.29 g/mol |
| Formula | C9H17NO3 | C11H21NO4 |
| Solubility | High in aqueous solutions | High in aqueous solutions |
| Flexibility | High | Higher |
Table 2: Representative Performance of PROTACs with PEG3 vs. PEG4 Linkers
| Parameter | PROTAC-PEG3 | PROTAC-PEG4 |
| Target Protein Degradation (DC50) | 50 nM | 25 nM |
| Maximal Degradation (Dmax) | 85% | 95% |
| Ternary Complex Stability (TR-FRET Signal) | Moderate | High |
| Cell Permeability (Papp) | Moderate | Slightly Lower |
Note: The data in Table 2 is representative and intended to illustrate the potential impact of linker length. Actual values are target and cell-type dependent.
Experimental Protocols
To empirically determine the optimal linker, researchers can employ a variety of assays. Below are detailed protocols for key experiments in PROTAC evaluation.
Western Blotting for Target Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[5]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated from the dose-response curve.[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET assays are used to measure the proximity of the target protein and the E3 ligase, indicating the formation of the ternary complex.[6][7]
Protocol:
-
Reagent Preparation: Prepare solutions of the purified target protein (labeled with a donor fluorophore, e.g., terbium), the purified E3 ligase complex (labeled with an acceptor fluorophore, e.g., fluorescein), and the PROTAC at various concentrations.
-
Assay Plate Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC. Include controls with no PROTAC and with non-binding ligands.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for ternary complex formation.
-
FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The TR-FRET ratio is calculated from the emission intensities of the acceptor and donor fluorophores. A higher TR-FRET signal indicates a greater degree of ternary complex formation.
Caco-2 Permeability Assay
This assay assesses the ability of a PROTAC to cross the intestinal epithelium, providing an in vitro model for oral bioavailability.[8]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh medium to the apical chamber.
-
-
Sampling and Analysis: At specified time points, take samples from the receiver chamber and analyze the concentration of the PROTAC using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.[8]
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
A Head-to-Head Comparison: Propargyl-PEG3-amine vs. NHS ester-PEG-alkyne Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the stability and performance of the final product. This guide provides an objective, data-driven comparison of two popular heterobifunctional PEG linkers: Propargyl-PEG3-amine and NHS ester-PEG-alkyne.
This comparison will delve into the fundamental chemistry, performance characteristics, and practical considerations of using these linkers in bioconjugation applications such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.
At a Glance: Two Chemistries for Bioconjugation
The core difference between these two linkers lies in their reactive functionalities and the resulting bonds they form.
-
This compound possesses a primary amine (-NH2) and a terminal alkyne (propargyl group). The amine group can be used to attach the linker to a molecule of interest, for example, by reacting with an activated carboxylic acid. The propargyl group is then available for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage with an azide-functionalized molecule.
-
NHS ester-PEG-alkyne linkers feature an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. The NHS ester is a highly reactive group that readily couples with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond.[1][2] This leaves the alkyne group available for a subsequent CuAAC reaction with an azide-modified molecule.
Performance Comparison: A Quantitative Overview
While direct head-to-head studies on these specific linkers are not extensively documented, we can infer their performance based on the well-characterized chemistries they employ. The following tables summarize key quantitative data for comparing the amine-reactive coupling and the subsequent click chemistry step.
Table 1: Comparison of Linker Activation and Coupling Chemistries
| Feature | This compound (Amine Coupling) | NHS ester-PEG-alkyne (NHS Ester Coupling) |
| Reaction with Biomolecule | Indirect: Requires activation of a carboxyl group on the target biomolecule (e.g., with EDC/NHS) to react with the linker's amine. | Direct: The NHS ester reacts directly with primary amines on the biomolecule.[1] |
| Reaction Type | Two-step, one-pot reaction (activation followed by conjugation). | One-step direct conjugation.[1] |
| Typical Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5.[1] | pH 7.2-9.0.[2] |
| Typical Reaction Time | Activation: 15-30 minutes; Conjugation: 2 hours to overnight.[1] | 30 minutes to 2 hours.[1] |
| Key Side Reaction | Formation of N-acylurea byproduct, hydrolysis of the in situ formed NHS ester.[1] | Hydrolysis of the NHS ester, which is accelerated at higher pH.[1] |
| Linker Stability (pre-conjugation) | The primary amine is stable. | The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[1] |
Table 2: Comparison of the Resulting Linkage and Subsequent "Click" Reaction
| Feature | This compound Derived Conjugate | NHS ester-PEG-alkyne Derived Conjugate |
| Resulting Linkage to Biomolecule | Stable amide bond. | Stable amide bond.[1] |
| Available Functional Group | Terminal Alkyne (Propargyl) | Terminal Alkyne |
| Subsequent Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Resulting "Clicked" Linkage | 1,2,3-Triazole | 1,2,3-Triazole |
| "Clicked" Linkage Stability | Highly stable; resistant to hydrolysis and enzymatic cleavage.[3] | Highly stable; resistant to hydrolysis and enzymatic cleavage.[3] |
| Reaction Efficiency of CuAAC | Generally high and can be near-quantitative under optimal conditions. | Generally high and can be near-quantitative under optimal conditions. |
Reaction Pathways and Logical Relationships
To visualize the conjugation strategies, the following diagrams illustrate the reaction pathways for both linkers.
Experimental Protocols
To provide a framework for a direct comparison, the following are detailed protocols for conjugating a model protein (e.g., a monoclonal antibody, mAb) with a small molecule using both linker strategies.
Protocol 1: Conjugation via this compound
This protocol involves a two-step process: 1) Activation of a carboxyl group on a small molecule drug and its conjugation to this compound, and 2) Conjugation of the resulting alkyne-functionalized drug to an azide-modified mAb via CuAAC.
Materials:
-
Small molecule drug with a carboxylic acid group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMF or DMSO
-
Azide-modified mAb (prepared separately)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Reaction Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
-
HPLC system for analysis
Procedure:
Step 1: Preparation of Alkyne-Functionalized Drug
-
Dissolve the small molecule drug (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (2 equivalents) to the drug solution.
-
Stir the reaction at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.2 equivalents) to the activated drug solution.
-
Stir the reaction at room temperature for 4 hours to overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the alkyne-functionalized drug by reverse-phase HPLC.
Step 2: CuAAC Conjugation to Azide-Modified mAb
-
Prepare a stock solution of the purified alkyne-functionalized drug in DMSO.
-
In a reaction tube, add the azide-modified mAb (e.g., at 5 mg/mL in PBS, pH 7.4).
-
Add a 5-fold molar excess of the alkyne-functionalized drug to the mAb solution.
-
Prepare a fresh premix of CuSO4 and THPTA ligand in water (1:5 molar ratio).
-
Add the CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 100 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the final antibody-drug conjugate using a desalting column to remove excess reagents.
-
Analyze the conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: Conjugation via NHS ester-PEG-alkyne
This protocol involves a two-step process: 1) Conjugation of the NHS ester-PEG-alkyne linker to the mAb, and 2) Conjugation of the resulting alkyne-modified mAb to an azide-functionalized small molecule drug via CuAAC.
Materials:
-
Monoclonal antibody (mAb)
-
NHS ester-PEG-alkyne
-
Azide-functionalized small molecule drug
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
THPTA ligand
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
HPLC system for analysis
Procedure:
Step 1: Preparation of Alkyne-Modified mAb
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 8.0.
-
Immediately before use, dissolve the NHS ester-PEG-alkyne in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10-fold molar excess of the NHS ester-PEG-alkyne solution to the mAb solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess linker and quenching reagent using a desalting column, exchanging the buffer to PBS, pH 7.4.
Step 2: CuAAC Conjugation to Azide-Functionalized Drug
-
Prepare a stock solution of the azide-functionalized drug in DMSO.
-
To the purified alkyne-modified mAb, add a 5-fold molar excess of the azide-functionalized drug.
-
Prepare a fresh premix of CuSO4 and THPTA ligand in water (1:5 molar ratio).
-
Add the CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 100 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the final antibody-drug conjugate using a desalting column.
-
Analyze the conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the DAR.
Experimental Workflow Visualization
The following diagram outlines a general workflow for a comparative study of the two linkers.
Conclusion and Recommendations
Both this compound and NHS ester-PEG-alkyne linkers are powerful tools for bioconjugation, each with its own set of advantages and considerations.
-
NHS ester-PEG-alkyne linkers offer a more direct and often faster method for modifying amine-containing biomolecules. This makes them particularly well-suited for conjugating to proteins and antibodies with available lysine residues. However, the moisture sensitivity of the NHS ester requires careful handling and immediate use after dissolution.
-
This compound , while requiring an initial activation step for the molecule it will be attached to, provides greater flexibility. The primary amine can react with a variety of activated functional groups, not just carboxylic acids. The stability of the amine group also allows for more flexible storage and handling.
The choice between these two linkers will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired experimental workflow. For routine protein modification where primary amines are the target, the NHS ester-PEG-alkyne offers a streamlined approach. For applications requiring more versatile coupling chemistry or when dealing with molecules that are not amenable to direct amine coupling, the this compound provides a robust alternative.
Regardless of the choice, both linkers culminate in the formation of a highly stable triazole linkage via click chemistry, ensuring the integrity of the final bioconjugate. It is recommended to empirically test both strategies to determine the optimal linker and reaction conditions for a specific project.
References
A Comparative Guide to Bioconjugation: Alternatives to Propargyl-PEG3-amine
For researchers, scientists, and drug development professionals, the selection of reagents for bioconjugation is a critical decision that influences the stability, efficacy, and safety of the final product. Propargyl-PEG3-amine is a widely used bifunctional linker, featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a PEG3 linker for solubility and spacing. However, the need for a potentially cytotoxic copper catalyst in CuAAC and concerns about the potential immunogenicity of polyethylene (B3416737) glycol (PEG) have driven the development of numerous alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal reagents for specific bioconjugation needs.
Part 1: Alternatives to the Propargyl Group and Copper-Catalyzed Click Chemistry
The terminal alkyne of this compound participates in CuAAC, a robust and efficient "click" reaction. However, the requirement for a copper(I) catalyst, which can be toxic to living cells, has led to the development of copper-free click chemistry alternatives. The most prominent among these are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as Tetrazine Ligation.
Quantitative Comparison of Key Bioorthogonal Reactions
The performance of these bioconjugation reactions can be quantified by their second-order rate constants, which reflect the reaction speed. Faster kinetics are particularly advantageous for reactions in vivo or with low concentrations of reactants.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine-TCO Ligation (IEDDA) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | 10 - 10⁴[1] | ~1[1] | Up to 10⁷, typically 800 - 30,000[1] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity[1] | Excellent (copper-free)[1] | Excellent (copper-free)[1][2] |
| Reaction Conditions | Aqueous media, room temperature, requires Cu(I) catalyst and ligands[3][4] | Aqueous media, physiological pH, ambient temperature, catalyst-free[5][] | Aqueous media, room temperature, catalyst-free[2][7] |
| Specificity and Bioorthogonality | High specificity between alkyne and azide (B81097) | High selectivity between azide and cyclooctyne[5][] | Highly specific and bioorthogonal; no cross-reactivity with native functional groups[1][2] |
Note: The reaction rates for SPAAC can vary depending on the specific cyclooctyne (B158145) used.
Visualizing the Chemical Pathways
The diagram below illustrates the different chemical reactions involved in CuAAC, SPAAC, and Tetrazine Ligation.
Part 2: Alternatives to the PEG Linker
While PEG is valued for its hydrophilicity and ability to increase the hydrodynamic radius of molecules, concerns about pre-existing anti-PEG antibodies and its non-biodegradable nature have prompted the search for alternatives.[8] Polysarcosine (pSar), a polypeptoid of the endogenous amino acid sarcosine, has emerged as a strong candidate.[9]
Performance Comparison: Polysarcosine (pSar) vs. PEG
Experimental data from studies comparing pSar- and PEG-conjugated interferon (IFN) demonstrate the potential of pSar as a superior alternative in some aspects.
| Performance Metric | Polysarcosine (pSar) Linker | PEG Linker |
| Protease Stability (in vitro) | Comparable to PEG in stabilizing IFN from protease digestion.[9][10] | Standard for improving protease resistance. |
| Circulation Half-Life (in vivo) | Comparable to PEG in prolonging circulation half-life.[9][10] | Effectively prolongs circulation half-life. |
| In Vitro Activity | Retains more activity in vitro than PEG-IFN.[9][10] | Can sometimes lead to a reduction in in vitro activity. |
| Tumor Accumulation (in vivo) | Accumulates more in tumor sites upon systemic administration than PEG-IFN.[9][10] | Standard for passive tumor targeting via the EPR effect. |
| Immunogenicity | Elicits considerably fewer anti-IFN antibodies in mice than PEG-IFN.[9][10][11] | Can elicit anti-PEG antibodies, potentially leading to accelerated blood clearance.[11] |
| Antitumor Efficacy (in vivo) | Significantly more potent in inhibiting tumor growth than PEG-IFN.[9][10] | Effective at inhibiting tumor growth. |
| Biodegradability | Biodegradable.[10] | Non-biodegradable.[8] |
Experimental Protocols
General Experimental Workflow for Bioconjugation
The following diagram outlines a typical workflow for a bioconjugation experiment, from reagent preparation to characterization of the final conjugate.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of an alkyne-modified biomolecule with an azide-containing cargo.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
Azide-containing cargo molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine (optional, to intercept deleterious ascorbate by-products).[12]
Procedure:
-
In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing cargo. The molar ratio is typically between 1:4 to 1:10 (biomolecule to cargo).[13]
-
Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is often used.[3]
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]
-
Close the tube to minimize oxygen exposure and mix gently (e.g., by inversion or on a rotisserie) for 1-2 hours at room temperature.[3]
-
Purify the conjugate using a suitable method such as a desalting column to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified protein with a cyclooctyne-containing reagent (e.g., BCN-PEG4).[5]
Materials:
-
Azide-modified protein, purified and in an amine-free buffer (e.g., PBS, pH 7.4).[5]
-
Cyclooctyne reagent (e.g., BCN-PEG4) stock solution (e.g., 10 mM in anhydrous DMSO).[5]
Procedure:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the cyclooctyne reagent stock solution to the protein solution. A 2-4 fold molar excess of the cyclooctyne reagent over the azide-modified protein is a common starting point.[5]
-
Ensure the final concentration of DMSO in the reaction mixture is low (ideally <5% v/v) to maintain protein stability.[5]
-
Gently mix the components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Incubation times can be shorter depending on the specific reactants.[5]
-
Purify the conjugate using a desalting column or another appropriate method to remove the unreacted cyclooctyne reagent.
Protocol 3: Tetrazine-TCO Ligation
This protocol outlines the rapid conjugation of a tetrazine-labeled antibody with a trans-cyclooctene (B1233481) (TCO)-modified molecule.
Materials:
-
Tetrazine-labeled antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO-modified payload.
Procedure:
-
Dissolve the TCO-modified payload in the reaction buffer.
-
Add the TCO-modified payload to the tetrazine-labeled antibody solution. A 1.1- to 2-fold molar excess of the TCO-payload relative to the antibody is recommended.[14]
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the tetrazine's pink color.[14]
-
The resulting conjugate is often ready to use, or can be purified if necessary to remove any excess TCO-payload.
Conclusion
The field of bioconjugation has evolved significantly, offering a diverse toolkit of chemical reactions and linker technologies beyond the traditional this compound. For applications requiring high biocompatibility, especially in living systems, copper-free methods like SPAAC and Tetrazine Ligation are superior alternatives to CuAAC.[1][15] Tetrazine Ligation, in particular, offers unparalleled reaction speed, making it ideal for in vivo applications or when working with very dilute samples.[2][7]
In parallel, the development of PEG alternatives like polysarcosine addresses the potential for immunogenicity and the non-biodegradability of PEG.[8][11] Experimental evidence suggests that pSar can not only match but in some cases exceed the performance of PEG in terms of in vivo efficacy and reduced immunogenicity.[9][10] The choice of the optimal bioconjugation strategy will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the desired properties of the final conjugate, and the biological context in which it will be used.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. nacalai.co.jp [nacalai.co.jp]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Illuminating Target Engagement: A Comparative Guide to Propargyl-PEG3-amine Linkers and Alternative Validation Methods
For researchers, scientists, and drug development professionals, the confident validation of a drug's interaction with its intended target within the complex cellular environment is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of target engagement validation using chemical probes functionalized with Propargyl-PEG3-amine linkers against established alternative methods. We present a synthesis of experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.
The use of chemical probes, particularly those amenable to "click chemistry," has emerged as a powerful strategy for activity-based protein profiling (ABPP) and confirming target engagement. The this compound linker is a versatile building block for these probes, featuring a terminal alkyne group for bioorthogonal ligation and a flexible polyethylene (B3416737) glycol (PEG) spacer that can enhance solubility and minimize steric hindrance.
Comparative Analysis of Target Engagement Methodologies
To provide a clear comparison, we will examine the use of a this compound-derived chemical probe in a competitive chemoproteomics workflow alongside the widely used Cellular Thermal Shift Assay (CETSA). While direct head-to-head studies for a single target using this specific linker are not extensively documented, we can construct a robust comparison based on established principles and data from analogous systems.
The fundamental principle of using a this compound-based probe is to create a molecular tool that mimics the drug of interest but also contains a "handle" (the alkyne group) for detection or enrichment. In a competitive assay, the displacement of this probe by an unlabeled drug candidate provides a quantitative measure of target binding.
Quantitative Data Presentation
The following table summarizes representative quantitative data from studies employing chemical probe-based approaches and CETSA to determine the target engagement of kinase inhibitors. This allows for an objective comparison of the potency values (IC50/EC50) obtained from these different methodologies.
| Method | Target Protein | Compound | Cell Line | Potency (IC50/EC50) | Reference |
| Chemical Probe (Competitive ABPP) | ERK1/2 | SCH772984 | HCT116 | ~50 nM (Occupancy) | [1] |
| Cellular Thermal Shift Assay (CETSA) | SphK1 | PF-543 | HEK293 | ~2.5 µM (Target Engagement) | [2] |
| Cellular Thermal Shift Assay (CETSA) | ERK1/2 | GDC-0994 | HCT116 | ~100 nM (Target Engagement) | [3] |
Note: The data presented is a synthesis from multiple sources to illustrate the comparative performance of the techniques. Direct comparison requires head-to-head experiments under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these techniques. Below are representative protocols for target engagement validation using a this compound derived chemical probe and the Cellular Thermal Shift Assay.
Protocol 1: Competitive Chemoproteomics with a this compound Probe
This protocol outlines the synthesis of a chemical probe and its use in a competitive pull-down experiment to validate target engagement.
1. Synthesis of this compound Chemical Probe:
-
A kinase inhibitor with a suitable functional group (e.g., a carboxylic acid) is activated with a coupling agent (e.g., HATU).
-
This compound is added to the activated inhibitor in an appropriate solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).
-
The reaction is stirred at room temperature until completion, monitored by LC-MS.
-
The resulting alkyne-functionalized chemical probe is purified by reverse-phase HPLC.
2. Competitive Pull-Down Assay:
-
Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
The cell lysate is pre-cleared by centrifugation.
-
The lysate is incubated with varying concentrations of the unlabeled test compound for 1 hour at 4°C.
-
The alkyne-functionalized chemical probe is then added to the lysate and incubated for another hour.
-
An azide-functionalized biotin (B1667282) tag is "clicked" onto the probe-bound proteins using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Streptavidin-coated beads are added to the lysate to capture the biotinylated protein-probe complexes.
-
The beads are washed extensively to remove non-specific binders.
-
The captured proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are resolved by SDS-PAGE and the target protein is detected by Western blotting. The decrease in the Western blot signal for the target protein with increasing concentrations of the unlabeled compound indicates competitive binding and allows for the determination of target occupancy.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes the validation of target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
1. Cell Treatment and Heating:
-
Cells are treated with either the test compound or vehicle (e.g., DMSO) for a defined period.
-
The cells are harvested, washed, and resuspended in a suitable buffer.
-
The cell suspension is aliquoted into PCR tubes.
-
The tubes are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
2. Lysis and Protein Quantification:
-
The cells are lysed by freeze-thaw cycles.
-
The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.
-
The supernatant containing the soluble, non-denatured proteins is collected.
-
The amount of the soluble target protein in each sample is quantified by Western blotting or other protein detection methods.
-
An increase in the amount of soluble target protein at higher temperatures in the presence of the compound compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Mandatory Visualizations
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Conclusion
Both chemical probe-based methods utilizing linkers like this compound and label-free methods such as CETSA are powerful tools for validating target engagement. The choice of method will depend on the specific research question, the nature of the target protein, and the availability of reagents. Chemical probes offer the advantage of direct detection and can be used for a variety of downstream applications, including proteomics and imaging. CETSA, on the other hand, is a label-free method that measures the physiological consequence of binding in a cellular context. By understanding the principles, protocols, and comparative performance of these techniques, researchers can more effectively and confidently validate the engagement of their compounds with their intended targets, accelerating the path to new therapeutic discoveries.
References
- 1. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Characterizing Propargyl-PEG3-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG3-amine is a valuable heterobifunctional linker that plays a crucial role in modern bioconjugation. Its propargyl group allows for covalent attachment to azide-containing molecules via copper-catalyzed or copper-free "click chemistry," while the terminal amine enables conjugation to various biomolecules and surfaces. The short, hydrophilic triethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance. Accurate characterization of conjugates formed using this linker is essential for ensuring the quality, efficacy, and safety of the final product in applications ranging from drug delivery to proteomics.
This guide provides a comparative overview of key analytical techniques for characterizing this compound conjugates. It details experimental methodologies, presents quantitative data for comparison, and illustrates a typical characterization workflow.
Comparison of Key Analytical Methods
A multi-faceted analytical approach is required to fully characterize this compound conjugates, confirming their identity, purity, and stability.[1] The choice of method depends on the specific information required, from structural confirmation to quantification of conjugation efficiency.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Sample Requirements |
| ¹H and ¹³C NMR Spectroscopy | Detailed atomic-level structure, confirmation of covalent bonds, and purity assessment.[2][3][4] | Provides unambiguous structural elucidation and can quantify the degree of functionalization.[2][5] | Relatively low sensitivity, requiring higher sample concentrations. Complex spectra for large conjugates. | 1-10 mg of purified sample dissolved in a deuterated solvent. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Accurate molecular weight of the conjugate, confirmation of successful conjugation, and assessment of heterogeneity.[6][7] | High sensitivity and accuracy.[7] Can be coupled with liquid chromatography (LC-MS) for analysis of complex mixtures.[6] | May not provide detailed structural information on its own. Ionization efficiency can vary. | Microgram to nanogram quantities, often in a volatile buffer or solvent. |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Purity of the conjugate, separation of conjugated from unconjugated species, and quantification.[1][8] | High resolution and reproducibility.[] Can be used for both analytical and preparative purposes. | Requires a chromophore for UV detection; alternative detectors like charged aerosol detectors (CAD) or ELSD may be needed for molecules without one.[10] | Microgram quantities dissolved in a mobile phase-compatible solvent. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of chemical bond formation (e.g., amide bond).[11][12] | Fast, non-destructive, and requires minimal sample preparation.[11] | Provides general functional group information, not detailed structural data. Can be difficult to interpret for complex molecules.[13] | Milligram to microgram quantities, can be solid or liquid. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation of the conjugate, confirming the connectivity of atoms.
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 1-5 mg of the purified conjugate in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals to identify include the propargyl alkyne proton (typically ~2.5 ppm), the PEG backbone protons (-O-CH₂-CH₂-, ~3.6 ppm), and signals from the conjugated molecule.[14] A downfield shift of protons adjacent to the newly formed bond (e.g., an amide bond) confirms conjugation.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.[1]
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the conjugate, providing unequivocal confirmation of its identity.
Methodology:
-
System: Typically coupled with an HPLC/UPLC system (LC-MS). Electrospray Ionization (ESI) is a common ionization source for this type of molecule.[1]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.
-
Mode: Positive ion mode is generally used for amine-containing compounds.[1]
-
Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).
-
Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak corresponding to the theoretical mass of the conjugate. High-resolution data allows for the determination of the elemental composition.[6]
High-Performance Liquid Chromatography (HPLC/UPLC)
Objective: To determine the purity of the conjugate and quantify any unreacted starting materials or byproducts.
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be used if the conjugate lacks a strong chromophore.[10][15]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for its ability to separate compounds based on hydrophobicity.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point. The gradient should be optimized to achieve good separation.
-
Flow Rate: Typically 0.8-1.2 mL/min for HPLC.
-
Detection: UV absorbance is monitored at a wavelength appropriate for the conjugated molecule (e.g., 214 nm for peptide bonds, or a specific wavelength for a chromophoric drug).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule and confirm the formation of new chemical bonds.
Methodology:
-
System: An FTIR spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) is a common and convenient sampling method that requires minimal sample preparation.[16]
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For a successful conjugation of this compound to a carboxylic acid, for example, one would look for the appearance of an amide I band (~1650 cm⁻¹) and an amide II band (~1550 cm⁻¹), and the disappearance of the carboxylic acid O-H stretch. The characteristic C-O-C stretch of the PEG linker is typically observed around 1100 cm⁻¹.[12][17]
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound conjugate, for instance, with a carboxylated biomolecule.
Caption: Workflow for conjugate synthesis and characterization.
This guide provides a foundational understanding of the analytical methods used to characterize this compound conjugates. The selection of a specific method or combination of methods will ultimately be dictated by the research or development goals, the nature of the conjugate, and the resources available. An orthogonal approach, using multiple techniques to confirm results, is highly recommended for comprehensive and reliable characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enovatia.com [enovatia.com]
- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Balancing Act: How PEG Linker Length Dictates Antibody-Drug Conjugate Efficacy
Researchers, scientists, and drug development professionals are increasingly turning to polyethylene (B3416737) glycol (PEG) linkers to fine-tune the performance of Antibody-Drug Conjugates (ADCs). The length of these hydrophilic linkers is a critical parameter that significantly impacts an ADC's stability, circulation time, and ultimately, its therapeutic window. This guide provides a comparative analysis of different length PEG linkers in ADCs, supported by experimental data, to aid in the rational design of next-generation cancer therapies.
The inclusion of PEG linkers in ADCs offers several advantages, primarily by mitigating the hydrophobicity of the cytotoxic payload. This enhances the solubility of the ADC, prevents aggregation, and improves its pharmacokinetic (PK) profile.[1][2][3][4] However, the choice of PEG linker length is not trivial; it involves a delicate balance between competing factors that influence the ADC's overall performance.
Impact of PEG Linker Length on ADC Performance: A Data-Driven Comparison
Preclinical studies have consistently demonstrated a clear correlation between PEG linker length and various ADC properties. Longer PEG chains generally lead to an increased hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life of the ADC.[1][5][6] This prolonged circulation can result in greater accumulation of the ADC in tumor tissues.[7]
However, this improvement in pharmacokinetics can sometimes come at the cost of reduced in vitro cytotoxicity.[1][8] The extended linker may create steric hindrance, potentially impeding the interaction of the ADC with its target antigen or hindering the internalization process. The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target antigen.[1]
Below is a summary of quantitative data from various preclinical studies comparing ADCs with different PEG linker lengths.
| PEG Linker Length | Key Findings | Reference Study Highlights |
| Short (e.g., PEG2-PEG4) | - May not be sufficient to overcome hydrophobicity of certain payloads, leading to faster clearance.[5][6] - Can result in higher in vitro potency compared to longer linkers.[1] - Showed lower tumor exposure and efficacy compared to longer PEG linkers.[7] | A study investigating PEGylated glucuronide-MMAE linkers found that conjugates with PEGs shorter than PEG8 exhibited rapid clearance.[5] |
| Intermediate (e.g., PEG8-PEG12) | - Often represents a threshold for achieving optimal, slower clearance.[5][6] - Provides a good balance between improved pharmacokinetics and maintained in vitro potency.[1] - Significantly higher tumor exposure and efficacy compared to shorter linkers.[7] | A PEG8 side chain was identified as the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in this parameter.[5] An ADC with a PEG12 linker was identified as a lead candidate for future development.[6] |
| Long (e.g., PEG24) | - Can further increase plasma half-life and exposure.[5][6][9] - May lead to a more pronounced decrease in in vitro cytotoxicity.[1][8] - Demonstrated improved antitumor activity in xenograft models compared to non-PEGylated controls.[5][6] | Incorporation of a PEG24 side chain in a glucuronide-MMAE linker enabled homogeneous DAR 8 conjugates with decreased plasma clearance and increased antitumor activity.[5][6] An ADC with a methyl-PEG24 moiety showed maximum hydrophilicity, stability, and tumor suppression.[9] |
Experimental Protocols for Evaluating ADC Performance
To ensure the comparability of data across different studies, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of ADCs with varying PEG linker lengths.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADCs with different PEG linker lengths are serially diluted and added to the cells.
-
Cells are incubated with the ADCs for a defined period (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Pharmacokinetic (PK) Analysis
-
Animal Model: Typically conducted in rodents (e.g., Sprague-Dawley rats or BALB/c mice).[5]
-
Procedure:
-
A single intravenous (IV) dose of the ADC is administered to the animals.[5]
-
Blood samples are collected at various time points post-injection.
-
The concentration of the ADC in plasma is quantified using methods like ELISA or LC-MS/MS.
-
Pharmacokinetic parameters such as clearance, half-life (t1/2), and area under the curve (AUC) are calculated using a two-compartment model.[5][10]
-
In Vivo Efficacy (Xenograft Tumor Model)
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of human cancer cell lines.[7]
-
Procedure:
-
Tumors are allowed to grow to a specific size.
-
Animals are randomized into groups and treated with ADCs of varying PEG linker lengths or a vehicle control.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size, and the reduction in tumor weight is determined as a measure of efficacy.[7]
-
Biodistribution Study
-
Methodology:
-
ADCs are radiolabeled (e.g., with Iodine-125 or Zirconium-89).
-
The radiolabeled ADCs are administered to tumor-bearing mice.[7]
-
At different time points, animals are euthanized, and major organs (tumor, liver, lung, kidney, spleen, brain) and plasma are collected.[7]
-
The amount of radioactivity in each tissue is measured using a gamma counter.
-
The data is expressed as the percentage of injected dose per gram of tissue (%ID/g) to determine the tissue distribution of the ADC.
-
Visualizing the ADC Journey and Evaluation
To better understand the mechanisms of action and the experimental processes involved, the following diagrams illustrate the ADC internalization pathway and a typical experimental workflow for ADC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Protein Modification: A Comparative Guide to Propargyl-PEG3-amine
For researchers, scientists, and drug development professionals, the targeted modification of proteins is a cornerstone of innovation. The choice of chemical tools for bioconjugation is critical, as it can profoundly influence a protein's stability, activity, and overall function. This guide provides an objective comparison of Propargyl-PEG3-amine, a popular linker for PEGylation and click chemistry, with a conventional alternative, N-hydroxysuccinimide (NHS) esters.
This compound is a bifunctional linker molecule featuring a terminal alkyne group and a primary amine. This structure allows for a two-step modification strategy: the amine can be coupled to a protein, and the alkyne can then be used for subsequent "click" reactions. This approach offers high specificity and efficiency. In contrast, NHS esters are widely used for their ability to directly react with primary amines on proteins, such as the side chains of lysine (B10760008) residues, forming stable amide bonds.
Performance Comparison: this compound vs. NHS Ester
The selection of a protein modification strategy hinges on the desired outcome and the specific protein of interest. While both this compound (via click chemistry) and NHS esters are effective, they offer different advantages and potential impacts on protein function.
| Feature | This compound (with Click Chemistry) | NHS Ester |
| Reaction Specificity | High: Targets specific, bioorthogonally-introduced azide (B81097) groups. | Moderate: Reacts with available primary amines (lysine residues, N-terminus), which can be numerous and distributed across the protein surface. |
| Potential Impact on Active Sites | Lower risk: Modification site can be precisely controlled, avoiding active or binding sites. | Higher risk: Non-specific labeling of lysine residues within or near active sites can lead to a loss of function.[1] |
| Reaction Conditions | Mild, bioorthogonal conditions (can be performed in complex biological mixtures). | pH-dependent (typically pH 7.0-9.0); susceptible to hydrolysis. |
| Control over Stoichiometry | High: Can achieve a well-defined number of modifications per protein. | Poor: Can result in a heterogeneous mixture of protein molecules with varying numbers of modifications. |
| Versatility | High: The alkyne handle can be used to attach a wide variety of molecules (fluorophores, drugs, etc.) via click chemistry. | Moderate: Directly conjugates the molecule of interest. |
| Potential for Aggregation | PEG linker can improve solubility and reduce aggregation. | Can sometimes lead to aggregation if surface charges are significantly altered. |
Impact on Protein Function: A Closer Look
The ultimate goal of most protein modification strategies is to enhance or monitor function without causing unintended disruptions. The choice between a site-specific approach like that enabled by this compound and a more general approach like NHS ester labeling can have significant consequences.
This compound and Click Chemistry: The key advantage of using this compound is the ability to perform click chemistry, a set of bioorthogonal reactions.[2] This means the reaction is highly specific and can be carried out in a complex biological environment without interfering with native cellular processes. By first introducing an azide-containing amino acid at a specific site in the protein (e.g., through genetic code expansion), the propargyl-PEG linker can be attached with high precision. This site-specific PEGylation minimizes the risk of altering the protein's conformational stability or blocking its active site.[3][4]
NHS Ester Chemistry: NHS esters react with primary amines, most commonly the ε-amine of lysine residues. Since proteins often have numerous lysine residues on their surface, NHS ester chemistry can lead to heterogeneous labeling, where different protein molecules are modified at different sites and to different extents.[1] This lack of specificity can be detrimental, potentially leading to a loss of biological activity if lysine residues crucial for function are modified.
Experimental Protocols
Protocol 1: Two-Step Protein Modification using this compound and Click Chemistry
This protocol assumes the target protein has been engineered to contain a specific azide-bearing amino acid.
Step 1: Amine Coupling of this compound to a Protein's Carboxylic Acid
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 0.1 M MES, pH 6.0).
-
Activation of Carboxylic Acids: Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to the protein solution to activate carboxyl groups (e.g., on aspartic or glutamic acid residues, or the C-terminus). Incubate for 15 minutes at room temperature.
-
Coupling Reaction: Add this compound to the reaction mixture. A molar excess of the linker is typically used. Incubate for 2 hours at room temperature.
-
Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer). Purify the propargylated protein using size-exclusion chromatography or dialysis to remove unreacted reagents.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click-Chemistry Cocktail: In a separate tube, prepare the click chemistry reaction mix. This typically includes a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Click Reaction: Add the azide-containing molecule of interest (e.g., a fluorescent dye-azide) and the click-chemistry cocktail to the purified propargylated protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography to remove excess reagents.
Protocol 2: Direct Protein Labeling using an NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH between 7.0 and 9.0 (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).[5] Avoid buffers containing primary amines like Tris.[5]
-
Reagent Preparation: Dissolve the NHS ester in a water-miscible organic solvent like DMSO or DMF immediately before use, as the NHS-ester group hydrolyzes quickly.
-
Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 20-fold molar excess. The final concentration of the organic solvent should typically not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching and Purification: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris-buffered saline). Remove the unreacted NHS ester by dialysis or gel filtration.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each modification strategy.
References
Propargyl-PEG3-amine: A Comparative Guide for Bioconjugation and Drug Development
In the landscape of modern drug development and molecular biology, the precise and efficient linking of molecules is paramount. Propargyl-PEG3-amine has emerged as a versatile heterobifunctional linker, finding extensive application in bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its structure, featuring a terminal propargyl group for "click chemistry" and a primary amine for conventional amide bond formation, offers a robust toolkit for researchers. This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data and detailed protocols to inform selection for specific research applications.
Performance Comparison of this compound and Alternatives
The choice of a linker can significantly impact the stability, solubility, and biological activity of the final conjugate. This compound, with its short, hydrophilic triethylene glycol (PEG3) spacer, offers a balance of properties that make it advantageous in many scenarios. Below is a comparison with other common linker types.
| Linker Type | Reactive Groups | Key Advantages | Potential Disadvantages | Representative Alternative |
| This compound | Propargyl, Amine | - Hydrophilic PEG spacer enhances solubility.[1]- Bioorthogonal "click" reaction is highly efficient and specific.[2]- Amine group allows for straightforward conjugation to carboxylic acids.[3] | - Copper catalyst required for standard click chemistry can be cytotoxic.[2] | Azido-PEG3-Carboxylic Acid |
| SMCC | NHS ester, Maleimide | - Well-established and widely used in approved ADCs.[2]- Reacts with common functional groups (amines and thiols). | - Maleimide group can exhibit instability, leading to drug deconjugation.[2]- Potential for heterogeneity in lysine (B10760008) conjugation.[2] | Sulfo-SMCC |
| DBCO-PEG4-NHS Ester | DBCO, NHS ester | - Enables copper-free "click" chemistry (SPAAC), avoiding cytotoxicity.[2]- High reaction efficiency and specificity in biological media.[2] | - The dibenzocyclooctyne (DBCO) group is relatively hydrophobic.[2] | Other DBCO-containing linkers |
| Hydrazone Linkers | Hydrazide, Carbonyl | - Acid-labile, allowing for pH-dependent drug release in endosomes/lysosomes.[4] | - Can be unstable in systemic circulation, leading to premature drug release. | Various hydrazide derivatives |
| Disulfide Linkers | Thiol, Disulfide | - Cleavable in the reducing environment of the cell, enabling intracellular drug release.[4] | - Potential for instability in the bloodstream due to circulating reducing agents. | Boc-amino-PEG3-SSPy |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the application of this compound in bioconjugation.
Protocol 1: General Amide Coupling of this compound to a Carboxylic Acid
This protocol describes the activation of a carboxylic acid-containing molecule and its subsequent conjugation to this compound.
Materials:
-
Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction and purify the conjugate using an appropriate chromatography method.
-
Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between a propargyl-functionalized molecule (prepared using Protocol 1) and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
-
Purification system
Procedure:
-
Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate (10 equivalents) in water.
-
Prepare a solution of CuSO₄ (1 equivalent) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within a short time.
-
Monitor the reaction by LC-MS or another suitable method.
-
Once the reaction is complete, purify the triazole-linked conjugate using chromatography.
-
Characterize the final product to confirm the successful conjugation.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for a two-step bioconjugation using this compound.
Caption: Simplified mechanism of action for a PROTAC utilizing a this compound linker.
References
A Head-to-Head Comparison of Click Chemistry Reagents for Protein Labeling
For researchers, scientists, and drug development professionals navigating the landscape of protein labeling, the "click chemistry" toolbox offers an array of powerful and versatile reagents. This guide provides an objective, data-driven comparison of the most prominent click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse Electron-Demand Diels-Alder (IEDDA) ligation—to facilitate the selection of the optimal tool for your specific research needs.
The ability to specifically label proteins is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. Click chemistry has revolutionized this field by providing a set of bioorthogonal reactions—reactions that occur efficiently and selectively in complex biological environments without interfering with native biochemical processes.[1][2] This guide delves into a head-to-head comparison of the leading click chemistry methodologies, presenting quantitative data, detailed experimental protocols, and visual guides to aid in your experimental design.
Quantitative Performance Comparison
The choice of a click chemistry reaction often hinges on a trade-off between reaction kinetics, biocompatibility, and the steric footprint of the labeling reagents. The following table summarizes the key quantitative performance indicators for various reagents used in CuAAC, SPAAC, and IEDDA reactions.
| Reaction | Reagent Combination | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility | Key Advantages | Key Disadvantages |
| CuAAC | Azide + Terminal Alkyne | 10 - 10,000[3] | Low (in vivo) due to copper toxicity | High reaction rates, small alkyne tag | Requires cytotoxic copper catalyst, potential for protein degradation[3][4] |
| SPAAC | Azide + Cyclooctyne (B158145) (e.g., DBCO, BCN) | 0.1 - 1[5] | High | Excellent biocompatibility, no catalyst required | Slower kinetics than CuAAC and IEDDA, bulky cyclooctyne reagent[4] |
| Azide + DIBO | 62 ± 12[6] | High | Faster than many other SPAAC reagents | ||
| Azide + OCT | ~0.0024[7] | High | Slower kinetics | ||
| Azide + MOFO | ~0.045[7] | High | |||
| Azide + DIFO | ~0.3[7] | High | |||
| IEDDA | Tetrazine + trans-Cyclooctene (B1233481) (TCO) | 1 - 1,000,000[3][4][8] | High | Exceptionally fast kinetics, catalyst-free | Potential for slow oxidation of dihydropyridazine (B8628806) product[9] |
| Tetrazine + Norbornene | 0.15 x 10⁻² - 7.7 x 10⁻²[10] | High | Slower than TCO | ||
| Tetrazine + Cyclopropene | >30 times slower than TCO with mono-substituted tetrazine[8] | High |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding and implementing these powerful techniques. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for protein labeling and a representative signaling pathway that can be studied using these methods.
General experimental workflow for protein labeling using click chemistry.
Simplified GPCR signaling pathway amenable to study via click chemistry labeling.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful experimentation. Below are representative protocols for each of the major click chemistry labeling techniques.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Cell Lysate Labeling
This protocol is adapted from established methods for labeling azide-modified proteins in a cell lysate with an alkyne-containing probe.[11][12]
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
Alkyne-probe stock solution (1 mM in DMSO or water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microfuge tube, combine 50 µL of the protein lysate with 100 µL of PBS buffer.
-
Add 4 µL of the 1 mM alkyne-probe stock solution (final concentration 20 µM). Vortex briefly to mix.
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled proteins in the lysate are now ready for downstream analysis. For purification, methanol/chloroform precipitation can be performed.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling
This protocol outlines the labeling of cell-surface proteins containing a non-canonical amino acid with a strained alkyne using a fluorescently-labeled azide.[13][14]
Materials:
-
Mammalian cells expressing the protein of interest with an incorporated strained alkyne-containing unnatural amino acid.
-
Azide-conjugated fluorescent dye.
-
Cell culture medium.
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
Procedure:
-
Culture the cells expressing the target protein to the desired confluency.
-
Prepare a stock solution of the azide-conjugated fluorescent dye in a suitable solvent (e.g., DMSO).
-
Dilute the azide-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing medium from the cells and wash once with DPBS.
-
Add the medium containing the azide-dye to the cells.
-
Incubate the cells at 37°C for a period ranging from 30 minutes to 2 hours, depending on the reaction kinetics of the specific strained alkyne.
-
After incubation, remove the labeling medium and wash the cells three times with DPBS to remove any unreacted dye.
-
The cells are now ready for imaging or other downstream analyses.
Inverse Electron-Demand Diels-Alder (IEDDA) Ligation Protocol for Live Cell Labeling
This protocol describes the rapid labeling of a protein tagged with a trans-cyclooctene (TCO) derivative with a tetrazine-conjugated fluorophore.[15]
Materials:
-
Live cells expressing a TCO-tagged protein of interest.
-
Tetrazine-fluorophore conjugate.
-
Cell culture medium.
-
DPBS.
Procedure:
-
Grow cells expressing the TCO-modified protein in a suitable culture vessel.
-
Prepare a stock solution of the tetrazine-fluorophore in a biocompatible solvent like DMSO.
-
Dilute the tetrazine-fluorophore stock solution directly into the cell culture medium to a final concentration typically ranging from 0.5 to 5 µM.
-
Add the labeling medium to the cells and incubate at 37°C for 5 to 30 minutes. The extremely fast kinetics of the IEDDA reaction often allows for very short incubation times.
-
Following incubation, wash the cells twice with fresh, pre-warmed medium to remove excess tetrazine-fluorophore.
-
The cells can then be immediately imaged using fluorescence microscopy.
Conclusion
The selection of a click chemistry reagent for protein labeling is a critical decision that significantly impacts experimental outcomes. CuAAC offers rapid kinetics but is generally limited to in vitro or ex vivo applications due to copper toxicity.[4] SPAAC provides excellent biocompatibility for live-cell and in vivo studies, though with generally slower reaction rates compared to CuAAC and IEDDA.[4] The IEDDA reaction stands out for its exceptionally fast kinetics and biocompatibility, making it ideal for applications requiring rapid labeling of low-abundance proteins.[4][8] By carefully considering the quantitative data, experimental protocols, and the specific demands of your research question, you can effectively harness the power of click chemistry to advance your scientific discoveries.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 13. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 14. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Propargyl-PEG3-amine: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Propargyl-PEG3-amine, a bifunctional PEG linker commonly used in bioconjugation, drug delivery, and proteomics research. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
This compound and related compounds require careful handling and disposal through approved chemical waste streams. Improper disposal, such as release into the environment or drains, is forbidden by law and poses a significant hazard.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds—containing propargyl, amine, and PEG functionalities—indicate potential hazards. The propargylamine (B41283) component, in particular, is associated with significant health risks.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, fatal in contact with skin, and may cause respiratory irritation.[1][2][3] | Do not eat, drink, or smoke when using this product. Avoid breathing dust/fumes. Wash hands and any exposed skin thoroughly after handling.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[1][2] | Wear protective gloves, impervious clothing, and a lab coat. In case of skin contact, wash immediately with plenty of soap and water.[1] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] | Wear safety goggles with side-shields or other appropriate eye protection.[4] If in eyes, rinse cautiously with water for several minutes.[1] |
| Flammability | The propargylamine component is a highly flammable liquid and vapor.[2][5] | Keep away from heat, sparks, open flames, and hot surfaces.[1][2][5] Use non-sparking tools and take precautionary measures against static discharge.[2][5] |
| Aquatic Toxicity | PEG derivatives can be very toxic to aquatic life with long-lasting effects.[6][7] | Avoid release to the environment.[4][7] |
Personal Protective Equipment (PPE): When handling this compound and its waste, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6][4]
-
Body Protection: Impervious clothing, such as a lab coat.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5]
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed chemical waste disposal service.[6][4][8]
Waste Segregation
-
Designate Specific Containers: Use separate, clearly labeled waste containers for liquid and solid waste containing this compound.[6][7]
-
Avoid Mixing: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[1][5][7]
-
Solid vs. Liquid:
Container Management
-
Material Compatibility: Use containers made of materials compatible with the chemical and any solvents used. The original product container is often a suitable choice.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[9]
-
Sealing and Storage: Keep waste containers tightly sealed to prevent leaks or spills.[4][7] Store them in a designated, secure, and well-ventilated satellite accumulation area until pickup.[7][10]
-
Fill Level: Do not overfill containers; a maximum of 75-80% capacity is recommended to allow for expansion.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[6] Ensure the area is well-ventilated.[6]
-
Absorb: Use a non-combustible, inert absorbent material such as sand, vermiculite, or diatomite to contain the spill.[6][4]
-
Collect: Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into the designated hazardous solid waste container.[6][4][5]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., alcohol).[7] Collect all cleaning materials as hazardous waste.[6]
Disposal of Empty Containers
-
Rinsing: Thoroughly rinse empty containers with a suitable solvent.[7]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
Container Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, or as directed by your institution's EHS office.[7]
Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection, transport, and final disposal of the waste.[4][8][9]
-
Regulatory Compliance: Ensure all procedures comply with local, regional, and national regulations for hazardous waste disposal.[4][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
